molecular formula C19H30BCl2N3O5 B611150 Taniborbactam hydrochloride CAS No. 2244235-49-0

Taniborbactam hydrochloride

Cat. No.: B611150
CAS No.: 2244235-49-0
M. Wt: 462.2 g/mol
InChI Key: CKWIMFZHNCBHIX-PPJOBQAPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taniborbactam hydrochloride (also known as VNRX-5133 hydrochloride) is a reversible, selective, and pan-spectrum beta-lactamase inhibitor (BLI) under clinical investigation. Its core research value lies in its unique ability to inhibit both serine- and metallo-beta-lactamase enzymes, which are major mechanisms of bacterial resistance to beta-lactam antibiotics. By potently targeting carbapenemases such as KPC (serine beta-lactamase) and NDM/VIM (metallo-beta-lactamase), Taniborbactam restores the efficacy of beta-lactam antibiotics against resistant Gram-negative pathogens. It is being developed in combination with the fourth-generation cephalosporin, cefepime, as an injectable therapy. This combination represents a promising research tool and therapeutic candidate for addressing complicated infections caused by multi-drug resistant (MDR) bacteria, including carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa (CRPA). Key areas of investigation include complicated urinary tract infections (cUTI), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP). From a research pharmacokinetics perspective, studies in human volunteers have shown that Taniborbactam has dose-proportional pharmacokinetics with low intersubject variability and is primarily eliminated unchanged in urine. The CAS Number for this compound is 2244235-49-0. This product is intended for research purposes only and is not for human use.

Properties

IUPAC Name

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H/t12?,14?,16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWIMFZHNCBHIX-PPJOBQAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BCl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244235-49-0
Record name Taniborbactam hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244235490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TANIBORBACTAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VND3V607A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Taniborbactam Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor (BLI) developed to combat the growing threat of antibiotic resistance mediated by β-lactamase enzymes.[1] Unlike many existing BLIs, taniborbactam possesses a unique bicyclic boronate structure that confers inhibitory activity against a wide array of β-lactamases, spanning all four Ambler classes (A, B, C, and D).[1][2] This includes serine-β-lactamases (SBLs) and, critically, metallo-β-lactamases (MBLs), which are notoriously difficult to inhibit.[3] This technical guide provides an in-depth exploration of the mechanism of action of taniborbactam hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Taniborbactam is in clinical development in combination with the fourth-generation cephalosporin, cefepime.[2][4]

Core Mechanism of Action

Taniborbactam's primary function is to inhibit β-lactamase enzymes, thereby protecting β-lactam antibiotics from hydrolysis and restoring their antibacterial efficacy.[2] The mechanism of inhibition varies depending on the class of β-lactamase.

Inhibition of Serine-β-Lactamases (Classes A, C, and D)

Against SBLs, taniborbactam acts as a reversible covalent inhibitor .[1][3] The boron atom in taniborbactam's structure forms a covalent bond with the catalytic serine residue in the active site of the SBL.[2][5] This interaction mimics the transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[1] Although the bond is covalent, it is reversible, allowing taniborbactam to dissociate from the enzyme. However, this dissociation is slow, leading to a prolonged residence time in the active site and sustained inhibition.[1]

Inhibition of Metallo-β-Lactamases (Class B)

For MBLs, which utilize zinc ions for catalysis, taniborbactam functions as a competitive inhibitor .[1][3] It binds to the active site of the MBL, preventing the substrate (the β-lactam antibiotic) from accessing the catalytic zinc ions.[5] This inhibition is achieved by interactions between taniborbactam and conserved residues within the MBL active site.[1]

Quantitative Data

The inhibitory potency of taniborbactam has been quantified through various in vitro and in vivo studies.

Table 1: Inhibition Constants (Ki) of Taniborbactam Against Representative β-Lactamases
β-LactamaseAmbler ClassEnzyme SubgroupKi (μM)
SHV-5AESBL0.017[1]
KPC-2ACarbapenemase0.009[1]
CTX-M-15AESBL0.009[1]
P99 AmpCCCephalosporinase0.002[1]
VIM-2BMetallo-β-lactamase0.019[1]
NDM-1BMetallo-β-lactamase0.081[1]
IMP-1BMetallo-β-lactamase>30[1]
Table 2: In Vitro Activity of Cefepime-Taniborbactam Against Key Pathogens
Organism (Resistance Mechanism)Cefepime MIC (μg/mL)Cefepime-Taniborbactam MIC90 (μg/mL)Fold-Shift in MIC
Escherichia coli (Engineered strains, Classes A, B, C, D)--Up to 1,024[1]
Enterobacterales (Clinical Isolates)-1≥256[1]
Pseudomonas aeruginosa (Clinical Isolates)-4≥32[1]
KPC-3-producing E. coli128432[3]
Table 3: Clinical Efficacy of Cefepime-Taniborbactam vs. Meropenem in the CERTAIN-1 Trial (Complicated Urinary Tract Infection)
EndpointCefepime-Taniborbactam (n=293)Meropenem (n=143)Treatment Difference (95% CI)
Composite Success (Microbiologic & Clinical) at Test-of-Cure70.6%[6][7]58.0%[6][7]12.6% (3.1 to 22.2)[7]
Composite Success at Late Follow-up (Day 28-35)63.8%[6]51.7%[6]12.1% (2.2 to 21.9)[6]
Response Rate in Cefepime-Resistant Pathogens71%[6]53%[6]-
Response Rate in ESBL-producing Pathogens71%[6]55%[6]-

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of cefepime-taniborbactam is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of cefepime and taniborbactam are prepared. Serial two-fold dilutions of cefepime are made in cation-adjusted Mueller-Hinton broth (CAMHB). Taniborbactam is added to each dilution at a fixed concentration, typically 4 µg/mL.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of cefepime, in the presence of a fixed concentration of taniborbactam, that completely inhibits visible growth of the organism.

Steady-State Kinetic Analysis for Inhibition Constant (Ki) Determination

The inhibitory activity of taniborbactam against purified β-lactamase enzymes is assessed using steady-state kinetics.

Methodology:

  • Enzyme and Substrate Preparation: Purified β-lactamase enzymes are used. A chromogenic substrate, such as nitrocefin, is commonly employed, as its hydrolysis can be monitored spectrophotometrically.

  • Assay Conditions: Reactions are typically performed in a phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0) at a constant temperature.

  • Measurement of Initial Velocities: The initial rate of substrate hydrolysis by the enzyme is measured in the presence of varying concentrations of taniborbactam.

  • Data Analysis: The data are fitted to appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Ki). For reversible covalent inhibitors, more complex models may be used to determine the rates of association (kon) and dissociation (koff).

Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of cefepime-taniborbactam against bacterial infections.

Methodology:

  • Induction of Neutropenia: Mice (e.g., ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to bacterial infection.

  • Infection: A standardized inoculum of the test bacterium (e.g., P. aeruginosa or K. pneumoniae) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with cefepime, taniborbactam, the combination, or a vehicle control is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Assessment of Efficacy: At various time points (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (CFU) is determined by plating serial dilutions of the homogenate. Efficacy is typically expressed as the log10 reduction in CFU compared to the control group.

Visualizations

Signaling Pathways and Workflows

Inhibition_Mechanism Taniborbactam Mechanism of Action cluster_SBL Serine-β-Lactamase (SBL) Inhibition cluster_MBL Metallo-β-Lactamase (MBL) Inhibition SBL SBL Active Site (Serine Residue) Covalent_Complex Reversible Covalent Taniborbactam-SBL Complex (Inactive) SBL->Covalent_Complex Forms Covalent Bond Taniborbactam_SBL Taniborbactam Taniborbactam_SBL->SBL Binds to Active Site Covalent_Complex->SBL Slow Dissociation MBL MBL Active Site (Zinc Ions) Competitive_Binding Competitive Binding (Substrate Blocked) MBL->Competitive_Binding Prevents Substrate Access Taniborbactam_MBL Taniborbactam Taniborbactam_MBL->MBL Binds to Active Site Experimental_Workflow In Vivo Efficacy Testing Workflow start Start neutropenia Induce Neutropenia in Mice start->neutropenia infection Thigh Muscle Infection with Pathogen neutropenia->infection treatment Administer Cefepime- Taniborbactam or Control infection->treatment euthanasia Euthanize Mice at Defined Timepoints treatment->euthanasia homogenization Homogenize Thigh Tissue euthanasia->homogenization plating Plate Serial Dilutions homogenization->plating cfu_count Count CFU plating->cfu_count analysis Analyze Data (Log10 Reduction) cfu_count->analysis end End analysis->end Logical_Relationship Logical Framework for Cefepime-Taniborbactam Efficacy Bacterial_Infection Bacterial Infection with β-Lactamase Production BL_Hydrolysis β-Lactamase Hydrolyzes Cefepime Bacterial_Infection->BL_Hydrolysis BLI_Action Taniborbactam Inhibits β-Lactamase Bacterial_Infection->BLI_Action Cefepime Cefepime Administration Cefepime->BL_Hydrolysis Cefepime_Activity Cefepime Reaches Target (Penicillin-Binding Proteins) Cefepime->Cefepime_Activity Taniborbactam Taniborbactam Co-administration Taniborbactam->BLI_Action Treatment_Failure Treatment Failure BL_Hydrolysis->Treatment_Failure BLI_Action->Cefepime_Activity Bacterial_Cell_Death Bacterial Cell Death Cefepime_Activity->Bacterial_Cell_Death Clinical_Success Clinical Success Bacterial_Cell_Death->Clinical_Success

References

Taniborbactam: A Technical Guide to a Novel Broad-Spectrum β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam (formerly VNRX-5133) is an investigational, bicyclic boronate β-lactamase inhibitor (BLI) being developed to combat antibiotic resistance in Gram-negative bacteria.[1][2] Its significance lies in its broad spectrum of activity, which includes inhibition of both serine-β-lactamases (SBLs) of Ambler classes A, C, and D, and metallo-β-lactamases (MBLs) of class B.[2][3] This positions taniborbactam as a promising agent to restore the efficacy of β-lactam antibiotics against multidrug-resistant pathogens, a critical challenge in modern medicine. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of taniborbactam.

Chemical Structure and Properties

Taniborbactam is a synthetic organic molecule containing a unique bicyclic boronate core, which is crucial for its inhibitory activity.[4]

Chemical Identifiers

IdentifierValue
IUPAC Name (3R)-3-[[2-[4-(2-Aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid[5]
CAS Number 1613267-49-4[5]
Molecular Formula C₁₉H₂₈BN₃O₅[6]
Molecular Weight 389.26 g/mol [6]
Synonyms VNRX-5133, VNRX5133[5][7]

Physicochemical Properties

The following table summarizes key physicochemical properties of taniborbactam. It is important to note that some of these values are predicted based on computational models.

PropertyValueSource
Water Solubility 0.111 mg/mL (Predicted)ALOGPS[6]
logP -0.95 (Predicted)ALOGPS[6]
pKa (Strongest Acidic) 3.78 (Predicted)ChemAxon[6]
pKa (Strongest Basic) 10.38 (Predicted)ChemAxon[6]
Polar Surface Area 133.91 Ų (Predicted)ChemAxon[6]
Hydrogen Bond Donors 5 (Predicted)ChemAxon[6]
Hydrogen Bond Acceptors 7 (Predicted)ChemAxon[6]
Rotatable Bond Count 7 (Predicted)ChemAxon[6]

Mechanism of Action

Taniborbactam's primary mechanism of action is the inhibition of bacterial β-lactamase enzymes. These enzymes are the primary defense mechanism of many resistant bacteria against β-lactam antibiotics like penicillins and cephalosporins. By inactivating these enzymes, taniborbactam restores the antibiotic's ability to bind to its target, the penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis and leading to cell death.

Taniborbactam exhibits a dual mechanism of inhibition:

  • Serine-β-Lactamases (SBLs): It acts as a reversible covalent inhibitor. The boron atom forms a covalent bond with the catalytic serine residue in the active site of the SBL, leading to a stable but reversible complex. This prolonged residence time in the active site effectively sequesters the enzyme.[2][3]

  • Metallo-β-Lactamases (MBLs): Against MBLs, which utilize zinc ions for catalysis, taniborbactam acts as a competitive inhibitor.[2] It binds to the active site, preventing the substrate from accessing the catalytic zinc ions.

The following diagram illustrates the general mechanism of β-lactamase inhibition by taniborbactam, leading to the potentiation of a β-lactam antibiotic's activity.

Taniborbactam_Mechanism cluster_0 Bacterial Periplasm BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits InactiveBL Inactive Antibiotic BetaLactam->InactiveBL CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to BetaLactamase β-Lactamase Enzyme BetaLactamase->BetaLactam Hydrolyzes InhibitedBL Inhibited β-Lactamase BetaLactamase->InhibitedBL Taniborbactam Taniborbactam Taniborbactam->BetaLactamase Inhibits

Caption: Mechanism of action of taniborbactam in overcoming β-lactamase mediated resistance.

In Vitro Inhibitory Activity

Taniborbactam has demonstrated potent inhibition against a wide range of β-lactamase enzymes, as evidenced by its low half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values.

Table of IC₅₀ Values for Taniborbactam Against Various β-Lactamases

β-Lactamase TargetEnzyme ClassIC₅₀ (nM)
KPC-2A30[5]
AmpCC32[5]
OXA-48D42[5]
VIM-2B20[5]

Table of Kᵢ Values for Taniborbactam Against Serine and Metallo-β-Lactamases

β-LactamaseEnzyme ClassKᵢ (µM)
SHV-5A0.002 - 0.017[8]
KPC-2A0.002 - 0.017[8]
CTX-M-15A0.002 - 0.017[8]
P99 AmpCC0.002 - 0.017[8]
VIM-2B0.019[8]
NDM-1B0.081[8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific assays of taniborbactam are often proprietary. However, the scientific literature provides a general outline of the methodologies employed.

Synthesis of Taniborbactam

The synthesis of taniborbactam is a multi-step process. A key strategic element involves the Matteson homologation, a method for the stereospecific synthesis of α-chloro boronic esters, which serves as a crucial intermediate.[1] The general workflow can be conceptualized as follows:

Synthesis_Workflow Start Starting Materials (e.g., 2-bromo-6-methoxybenzoic acid) Intermediate1 Boronate Ester Formation Start->Intermediate1 Intermediate2 Matteson Homologation Intermediate1->Intermediate2 Intermediate3 Coupling with Side Chain Intermediate2->Intermediate3 FinalProduct Taniborbactam Intermediate3->FinalProduct

Caption: Generalized synthetic workflow for taniborbactam.

Methodology Outline:

  • Preparation of the Boronate Ester: The synthesis typically begins with a functionalized benzoic acid derivative which is converted into a boronate ester.

  • Matteson Homologation: The boronate ester undergoes Matteson homologation to introduce a chloromethyl group with stereochemical control, forming a key α-chloro boronic ester intermediate.[1]

  • Side Chain Synthesis: A separate synthetic route is used to prepare the cyclohexylaminoethylacetyl side chain.

  • Coupling and Deprotection: The α-chloro boronic ester is then coupled with the synthesized side chain. Subsequent deprotection steps yield the final taniborbactam molecule.

β-Lactamase Inhibition Assay (General Protocol)

The inhibitory activity of taniborbactam against various β-lactamases is typically determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.

Methodology Outline:

  • Enzyme and Inhibitor Preparation: Purified β-lactamase enzyme and a dilution series of taniborbactam are prepared in a suitable buffer (e.g., phosphate buffer).

  • Pre-incubation: The enzyme is pre-incubated with varying concentrations of taniborbactam for a defined period to allow for inhibitor binding.

  • Initiation of Reaction: The reaction is initiated by the addition of the chromogenic substrate (e.g., nitrocefin).

  • Measurement of Hydrolysis: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve. For determining the Kᵢ value, kinetic parameters are measured at various substrate and inhibitor concentrations and the data is fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

Conclusion

Taniborbactam represents a significant advancement in the fight against antibiotic-resistant bacteria. Its broad-spectrum activity, encompassing both serine- and metallo-β-lactamases, addresses a critical unmet medical need. The data presented in this guide underscore its potent inhibitory properties and provide a foundational understanding for researchers and drug development professionals. Further clinical development will be crucial in establishing the therapeutic role of taniborbactam in treating serious Gram-negative infections.

References

Taniborbactam: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing β-lactamase enzymes, pose a significant threat to public health. Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor that addresses a critical unmet need in the treatment of serious infections caused by these challenging pathogens.[1][2] This technical guide provides an in-depth overview of the spectrum of activity of taniborbactam, primarily in combination with the fourth-generation cephalosporin, cefepime, against a wide range of clinically relevant Gram-negative bacteria.

Taniborbactam is a cyclic boronate-based inhibitor with a unique mechanism of action, enabling it to inhibit both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (MBLs, Ambler class B).[3][4] This broad-spectrum inhibition restores the in vitro activity of cefepime against many MDR organisms, including carbapenem-resistant Enterobacterales (CRE) and difficult-to-treat resistant Pseudomonas aeruginosa.[5][6]

Mechanism of Action

Taniborbactam's broad inhibitory profile stems from its ability to mimic the transition state of β-lactam hydrolysis. It acts as a reversible covalent inhibitor of serine-β-lactamases and a competitive inhibitor of MBLs.[7][8] This dual-action mechanism effectively neutralizes a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), OXA-48-like enzymes, and MBLs like NDM and VIM.[3][9]

cluster_inhibition Cefepime-Taniborbactam Action cluster_resistance Bacterial Resistance Mechanism Cefepime Cefepime PBP Penicillin-Binding Proteins (PBPs) Cefepime->PBP Inhibits Taniborbactam Taniborbactam BetaLactamase Serine & Metallo- β-Lactamases Taniborbactam->BetaLactamase Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to Hydrolysis Cefepime Hydrolysis BetaLactamase->Hydrolysis Catalyzes Hydrolysis->Cefepime Inactivates

Figure 1: Mechanism of Action of Cefepime-Taniborbactam.

In Vitro Spectrum of Activity

The combination of cefepime and taniborbactam has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacilli, including multidrug-resistant isolates. The data presented below summarizes the minimum inhibitory concentration (MIC) values for cefepime-taniborbactam against various bacterial species and resistance phenotypes.

Enterobacterales

Taniborbactam significantly enhances the activity of cefepime against Enterobacterales, including strains producing a wide variety of β-lactamases. The addition of taniborbactam at a fixed concentration of 4 mg/L results in a substantial reduction in cefepime MICs.[9][10]

Table 1: In Vitro Activity of Cefepime-Taniborbactam and Comparators against Enterobacterales [5][9][10]

Organism/PhenotypeCefepime-Taniborbactam MIC50 (µg/mL)Cefepime-Taniborbactam MIC90 (µg/mL)Cefepime-Taniborbactam % Susceptible (≤16 µg/mL)
All Enterobacterales0.060.2599.5 - 99.7%
ESBL Phenotype--99.1%
Cefepime-Resistant--98.3%
Meropenem-Resistant--89 - 94.5%
Multidrug-Resistant (MDR)-->95 - 97.9%
KPC-positive--100%
OXA-48-like-positive--98.8 - 99%
VIM-positive--95 - 100%
NDM-positive--76 - 84.6%

Note: Data compiled from global surveillance studies (GEARS program) from 2018-2022. Susceptibility breakpoints are provisional.

Pseudomonas aeruginosa

Cefepime-taniborbactam also exhibits potent activity against P. aeruginosa, including isolates with various resistance mechanisms. Taniborbactam lowers the cefepime MIC90 against P. aeruginosa by approximately 4-fold.[9][10]

Table 2: In Vitro Activity of Cefepime-Taniborbactam and Comparators against Pseudomonas aeruginosa [6][9][10]

Organism/PhenotypeCefepime-Taniborbactam MIC50 (µg/mL)Cefepime-Taniborbactam MIC90 (µg/mL)Cefepime-Taniborbactam % Susceptible (≤16 µg/mL)
All P. aeruginosa2896.5 - 97.4%
Meropenem-Resistant--85%
Multidrug-Resistant (MDR)--80%
VIM-positive--82 - 87.4%

Note: Data compiled from global surveillance studies from 2018-2022. Susceptibility breakpoints are provisional.

Activity Against Other Gram-Negative Bacilli

Limited data is available for the activity of cefepime-taniborbactam against other non-fermenting Gram-negative bacilli. One study noted that potentiation of cefepime by taniborbactam was less reliable against Acinetobacter baumannii with MBLs, likely due to slower uptake or stronger efflux.[11] However, potentiation was observed for Stenotrophomonas maltophilia.[11][12]

Experimental Protocols

The in vitro activity data for cefepime-taniborbactam is primarily generated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
  • Methodology: MICs are determined by broth microdilution in accordance with the guidelines provided in CLSI document M07.[13]

  • Medium: Cation-adjusted Mueller-Hinton broth is the standard medium used for susceptibility testing.

  • Inoculum: A standardized bacterial inoculum, typically 5 x 105 colony-forming units (CFU)/mL, is used.

  • Drug Concentrations: Cefepime is tested across a range of doubling dilutions, while taniborbactam is typically tested at a fixed concentration of 4 mg/L.[9][10]

  • Incubation: The microdilution plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control: Appropriate ATCC quality control strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are included in each run to ensure the accuracy and reproducibility of the results.[12]

start Start isolate Isolate Preparation (Gram-Negative Bacteria) start->isolate inoculum Inoculum Standardization (0.5 McFarland) isolate->inoculum inoculate Inoculate Plates inoculum->inoculate plate_prep Prepare Microdilution Plates (Cefepime dilutions + fixed Taniborbactam) plate_prep->inoculate qc Quality Control (ATCC Strains) plate_prep->qc incubate Incubate (35°C for 16-20h) inoculate->incubate read Read Plates for Growth incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Figure 2: Experimental Workflow for MIC Determination.

Mechanisms of Resistance to Cefepime-Taniborbactam

While cefepime-taniborbactam demonstrates broad activity, resistance can still occur. Potential mechanisms of resistance include:[9][10]

  • Carriage of specific β-lactamases not inhibited by taniborbactam: Notably, taniborbactam has limited activity against IMP-type MBLs.[3][11]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in PBP3 can reduce the binding affinity of cefepime.[9]

  • Permeability defects: Changes in porin channels can limit the entry of the drug into the bacterial cell.[9]

  • Upregulation of efflux pumps: Increased expression of efflux pumps can actively transport the drug out of the cell.[9]

Clinical Development

Cefepime-taniborbactam has completed Phase 3 clinical trials for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis.[5][14] The CERTAIN-1 trial demonstrated that cefepime-taniborbactam was superior to meropenem for the treatment of cUTI.[14]

Conclusion

Taniborbactam, in combination with cefepime, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its broad spectrum of activity, encompassing both serine- and metallo-β-lactamase producers, offers a promising new therapeutic option for serious infections. The potent in vitro activity against a wide range of challenging pathogens, including carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa, underscores its potential to address critical unmet medical needs. Further clinical studies will continue to define the role of this novel combination in the clinical setting.

References

Preclinical Pharmacokinetics of Taniborbactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum bicyclic boronate β-lactamase inhibitor. It is being developed in combination with cefepime to combat serious infections caused by multidrug-resistant Gram-negative bacteria. Taniborbactam is distinguished by its ability to inhibit both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (Ambler class B), such as VIM and NDM variants. Understanding the pharmacokinetic profile of taniborbactam in preclinical models is crucial for predicting its behavior in humans and for designing effective clinical trial protocols. This technical guide provides an in-depth summary of the preclinical pharmacokinetics of taniborbactam, focusing on data from murine infection models.

Core Pharmacokinetic Properties

Preclinical studies have primarily utilized murine models to characterize the absorption, distribution, metabolism, and excretion (ADME) of taniborbactam. These studies have been instrumental in establishing the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with its efficacy.

Absorption and Distribution

Following subcutaneous administration in murine models, taniborbactam is readily absorbed and distributed. Pharmacokinetic analyses in these models have been satisfactorily described using one-compartment models with first-order elimination. An important parameter in the distribution of taniborbactam is its binding to plasma proteins. In mice, the plasma protein binding of taniborbactam has been determined to be 19.4%[1][2].

Metabolism and Excretion

Preclinical data suggest that taniborbactam is primarily cleared through renal excretion as an unchanged drug. This is consistent with findings from initial human studies where a high fraction of the administered dose was recovered in the urine[3].

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of taniborbactam observed in various preclinical murine models. These studies have been fundamental in establishing human-simulated regimens for further evaluation of efficacy.

Animal ModelInfection ModelDosing RegimenKey Pharmacokinetic ParametersReference
MurineThigh InfectionHuman-simulated regimen (HSR) of cefepime co-administered with taniborbactam at a 2:1 ratioBest-fit parameters: Volume (V): 0.4 L/kgFirst-order absorption rate constant (ka): 45.5 h⁻¹Overall elimination rate constant (ke): 0.6 h⁻¹--INVALID-LINK--
MurinePneumoniaHuman-simulated escalating exposures of taniborbactam with a fixed cefepime regimenPlasma fAUC₀₋₂₄/MIC associated with: - Stasis (Enterobacterales): 0.96- 1-log kill (Enterobacterales): 4.03- Stasis (P. aeruginosa): 1.35- 1-log kill (P. aeruginosa): 3.02--INVALID-LINK--
MurineComplicated Urinary Tract Infection (cUTI)Human-simulated regimen of cefepime/taniborbactamEfficacy demonstrated against isolates with cefepime/taniborbactam MICs up to 32 mg/L.--INVALID-LINK--

fAUC₀₋₂₄: Area under the free drug plasma concentration-time curve over 24 hours. MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols used in key preclinical studies of taniborbactam.

Murine Thigh Infection Model
  • Animal Preparation: Mice are rendered transiently neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done with two doses, for instance, 250 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Infection Induction: A bacterial suspension of a specific strain (e.g., Enterobacterales or P. aeruginosa) is injected into the thigh muscle of the mice.

  • Drug Administration: Taniborbactam, in combination with cefepime, is administered subcutaneously. Dose-ranging and dose-fractionation studies are conducted to determine the PK/PD driver.

  • Sample Collection and Analysis: At predetermined time points, blood samples are collected to determine plasma drug concentrations. Thigh tissues are collected to quantify the bacterial burden.

  • Data Analysis: The relationship between the pharmacokinetic exposures (e.g., fAUC/MIC, %fT>MIC) and the pharmacodynamic outcome (change in bacterial log₁₀ CFU) is modeled to identify the PK/PD index that best predicts efficacy. The free fraction of taniborbactam in plasma is used for these calculations.

Murine Pneumonia Model
  • Animal Preparation: Similar to the thigh infection model, mice are rendered neutropenic with cyclophosphamide. To better simulate human pharmacokinetics, a controlled degree of renal impairment is induced using uranyl nitrate administered intraperitoneally three days before infection.

  • Infection Induction: Pneumonia is induced by intranasal inoculation of a bacterial suspension.

  • Drug Administration: Human-simulated regimens of cefepime and taniborbactam are administered subcutaneously. These regimens are designed to mimic the plasma concentration-time profiles observed in humans.

  • Sample Collection and Analysis: Plasma and bronchoalveolar lavage (BAL) fluid are collected at various time points. Drug concentrations in both matrices are determined. The concentration in the epithelial lining fluid (ELF) is calculated from the BAL fluid concentration using the urea dilution method.

  • Data Analysis: Pharmacokinetic parameters in both plasma and ELF are determined. The efficacy is assessed by measuring the change in bacterial load in the lungs after 24 hours of therapy.

Bioanalytical Method for Taniborbactam Quantification
  • Method: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying taniborbactam in plasma and other biological fluids.

  • Sample Preparation: Plasma samples are typically processed by protein precipitation. Urine and dialysate samples may undergo solid-phase extraction.

  • Lower Limit of Quantitation (LLOQ): The LLOQ for taniborbactam in plasma has been reported to be as low as 5.00 ng/mL.

Workflow and Pathway Visualizations

To better illustrate the experimental and logical flows in the preclinical evaluation of taniborbactam, the following diagrams are provided.

Preclinical_PK_PD_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment and Sampling cluster_analysis Analysis and Modeling cluster_outcome Outcome Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Induce Infection (Thigh, Lung, or Kidney) Neutropenia->Infection Renal_Impairment Induce Renal Impairment (Uranyl Nitrate, for pneumonia model) Renal_Impairment->Infection Dosing Administer Taniborbactam +/- Cefepime (SC) Infection->Dosing Sampling Collect Samples (Plasma, BAL, Tissue) Dosing->Sampling Bioanalysis Quantify Drug Concentrations (LC-MS/MS) Sampling->Bioanalysis CFU_Count Determine Bacterial Load (CFU Enumeration) Sampling->CFU_Count PK_Modeling Pharmacokinetic Modeling (e.g., One-compartment) Bioanalysis->PK_Modeling PD_Modeling Pharmacodynamic Modeling (e.g., Hill Equation) CFU_Count->PD_Modeling PK_Modeling->PD_Modeling PK_PD_Index Identify PK/PD Driver (fAUC/MIC) PD_Modeling->PK_PD_Index Efficacy_Target Define Efficacy Targets (e.g., Stasis, 1-log kill) PK_PD_Index->Efficacy_Target

Preclinical PK/PD workflow for taniborbactam.

Conclusion

The preclinical pharmacokinetic studies of taniborbactam in murine models have been pivotal in establishing its profile and informing its clinical development. These studies have identified fAUC/MIC as the key PK/PD driver of its efficacy in combination with cefepime. The data generated from these well-defined animal models, particularly the thigh and pneumonia infection models, provide a strong rationale for the dosing regimens being evaluated in ongoing clinical trials for the treatment of complicated urinary tract infections and nosocomial pneumonia. Further research will continue to refine our understanding of taniborbactam's disposition in various patient populations.

References

The Structural Basis of Broad-Spectrum β-Lactamase Inhibition by Taniborbactam

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Taniborbactam (formerly VNRX-5133) is a novel, bicyclic boronate β-lactamase inhibitor with an exceptionally broad spectrum of activity, encompassing all four Ambler classes of β-lactamases: A, B, C, and D.[1][2][3] This technical guide delves into the structural biology of taniborbactam's interaction with both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), providing a detailed overview of its binding mechanisms, quantitative inhibitory data, and the experimental protocols used to elucidate these interactions.

Mechanism of Action: A Tale of Two Enzyme Classes

Taniborbactam's broad-spectrum activity stems from its ability to effectively inhibit both serine- and metallo-β-lactamases through distinct but related mechanisms.[2][3][4]

Inhibition of Serine-β-Lactamases (SBLs):

Against SBLs (Classes A, C, and D), taniborbactam acts as a reversible covalent inhibitor.[2][3][5][6] The boron atom in taniborbactam is electrophilic and is attacked by the active site serine residue (e.g., Ser70 in CTX-M-15), forming a stable, covalent tetrahedral adduct.[7][8][9] This adduct mimics the high-energy tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics, effectively trapping the enzyme in an inactive state.[7][8] Crystallographic studies reveal that a hydroxyl group on the boron atom is positioned within the oxyanion hole, further stabilizing the complex.[7][9] Taniborbactam exhibits a slow dissociation from SBLs, leading to a prolonged residence time in the active site and sustained inhibition.[2][3][4]

Inhibition of Metallo-β-Lactamases (MBLs):

In the active site of MBLs (Class B), which utilize one or two zinc ions for catalysis, taniborbactam acts as a competitive inhibitor.[2][3][5] The bicyclic boronate core of taniborbactam is thought to mimic the transition state of β-lactam hydrolysis.[2] X-ray crystallography of taniborbactam in complex with NDM-1 and VIM-2 reveals that the tetrahedral boron species binds to the zinc-bound hydroxide ion.[9][10][11] This interaction, along with coordination of taniborbactam's carboxylate group with a zinc ion, prevents the enzyme from hydrolyzing β-lactam substrates.[11] An interesting feature observed in the crystal structure with NDM-1 is the cyclization of taniborbactam's acylamino oxygen onto the boron atom.[10] The N-(2-aminoethyl)cyclohexylamine side chain of taniborbactam also plays a crucial role by interacting with residues in the active site, and mutations in these residues can lead to resistance.[11][12][13]

Quantitative Inhibition Data

The potency of taniborbactam against a wide range of β-lactamases has been extensively characterized. The following tables summarize key quantitative data.

Table 1: Inhibition Constants (Ki) of Taniborbactam against Various β-Lactamases

β-LactamaseAmbler ClassOrganismKi (μM)
CTX-M-15AE. coli0.017[5]
KPC-2AK. pneumoniae0.009[5]
SHV-5AK. pneumoniae0.002[5]
NDM-1BK. pneumoniae0.081[5]
VIM-1BP. aeruginosa0.019[10]
VIM-2BP. aeruginosa0.019[5]
P99 AmpCCE. cloacae0.011[5]
PDC-3CP. aeruginosa4.1-fold lower Ki app than avibactam[1]
PDC-88CP. aeruginosa9-fold lower Ki app than avibactam[1]
OXA-10DP. aeruginosa-
OXA-48DK. pneumoniae0.35[5]

Table 2: Kinetic Parameters for Taniborbactam Inhibition of Serine-β-Lactamases

β-Lactamasek2/Ki (M-1s-1)koff (s-1)Half-life (t1/2) (min)
CTX-M-151.2 x 105[5]3.8 x 10-4[5]30[2][3][4]
KPC-21.5 x 105[5]1.1 x 10-4[5]105[2][3][4][6]
P99 AmpC1.1 x 104[5]2.1 x 10-4[5]55[2][3][4]

Table 3: 50% Inhibitory Concentrations (IC50) of Taniborbactam

β-LactamaseIC50 (μM)
NDM-10.01[9][14]
NDM K224I variant0.14[9][14]

Experimental Protocols

The structural and kinetic data presented were obtained through a combination of key experimental techniques.

Protein Expression and Purification

Recombinant β-lactamase enzymes are typically overexpressed in Escherichia coli strains. The cells are grown in a suitable medium, and protein expression is induced. Following cell lysis, the target enzyme is purified to homogeneity using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

Enzyme Kinetics Assays

The inhibitory activity of taniborbactam is determined using steady-state enzyme kinetics. The hydrolysis of a chromogenic substrate (e.g., nitrocefin or CENTA) by the β-lactamase is monitored spectrophotometrically in the presence and absence of the inhibitor.

  • IC50 Determination: The concentration of taniborbactam required to reduce the initial rate of substrate hydrolysis by 50% is determined by fitting the data to a dose-response curve.

  • Ki Determination: For competitive inhibitors, the inhibitor constant (Ki) is determined by measuring the initial rates of hydrolysis at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

  • Kinetic Parameter Determination (kon, koff): The second-order rate constant for covalent bond formation (k2/Ki) and the off-rate (k-2 or koff) are determined using progress-curve analysis or jump-dilution methods, respectively.[5]

X-ray Crystallography

To elucidate the structural basis of inhibition, co-crystal structures of β-lactamases in complex with taniborbactam are determined.

  • Crystallization: The purified enzyme is mixed with taniborbactam and subjected to crystallization screening using various precipitants, buffers, and additives.

  • Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a known β-lactamase structure as a search model. The model is then refined against the experimental data to obtain the final atomic coordinates of the enzyme-inhibitor complex. Refinement statistics such as Rwork/Rfree are used to assess the quality of the final model.[1]

Visualizing the Molecular Interactions

The following diagrams illustrate the key pathways and workflows involved in understanding taniborbactam's interaction with β-lactamases.

Taniborbactam_SBL_Inhibition cluster_enzyme Serine β-Lactamase Active Site Serine_OH Active Site Serine (Ser-OH) Covalent_Adduct Stable Covalent Adduct (Tetrahedral Intermediate Mimic) Serine_OH->Covalent_Adduct Forms Oxyanion_Hole Oxyanion Hole Taniborbactam Taniborbactam (Bicyclic Boronate) Taniborbactam->Serine_OH Nucleophilic Attack Covalent_Adduct->Oxyanion_Hole Stabilized by Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme Results in Taniborbactam_MBL_Inhibition cluster_mbl_active_site Metallo-β-Lactamase Active Site Zinc_Ions Di-zinc Center (Zn2+) Hydroxide Bridging Hydroxide Zinc_Ions->Hydroxide Coordinates Noncovalent_Complex Non-covalent Enzyme-Inhibitor Complex Zinc_Ions->Noncovalent_Complex Forms Hydroxide->Noncovalent_Complex Forms Taniborbactam Taniborbactam (Bicyclic Boronate) Taniborbactam->Zinc_Ions Interacts with Taniborbactam->Hydroxide Boron interacts with Taniborbactam->Noncovalent_Complex Forms Inactive_Enzyme Inactive Enzyme (Competitive Inhibition) Noncovalent_Complex->Inactive_Enzyme Leads to Crystallography_Workflow Protein_Purification 1. β-Lactamase Expression & Purification Co_crystallization 2. Co-crystallization with Taniborbactam Protein_Purification->Co_crystallization Xray_Data_Collection 3. X-ray Diffraction Data Collection Co_crystallization->Xray_Data_Collection Structure_Solution 4. Structure Solution (Molecular Replacement) Xray_Data_Collection->Structure_Solution Refinement 5. Model Building and Refinement Structure_Solution->Refinement Structural_Analysis 6. Structural Analysis of Binding Mode Refinement->Structural_Analysis

References

Taniborbactam Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for taniborbactam hydrochloride (VNRX-5133 hydrochloride). The information is curated for researchers, scientists, and drug development professionals, with a focus on clear data presentation and detailed experimental methodologies.

Core Physicochemical Properties

This compound is a broad-spectrum β-lactamase inhibitor pivotal in overcoming antibiotic resistance. An understanding of its solubility and stability is critical for its effective formulation and development.

Solubility Profile

This compound exhibits solubility in a range of solvents, a crucial factor for in vitro and in vivo studies. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Water33.33[1][2]72.11[2]Ultrasonic assistance may be required[1][2].
DMSO200[1][2]432.73[2]Ultrasonic assistance may be required[1][2].
PBS50[3]108.18[3]Clear solution; ultrasonic assistance may be required[3].

Table 2: Solubility of this compound in Co-Solvent Systems

Co-Solvent SystemSolubility (mg/mL)Molar Concentration (mM)
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 5[3]10.82[3]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 5[3]10.82[3]
10% DMSO >> 90% corn oil≥ 5[3]10.82[3]
5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline≥ 2.5[3]5.41[3]
5% DMSO >> 95% (20% SBE-β-CD in saline)≥ 2.5[3]5.41[3]
1% DMSO >> 99% saline≥ 0.5[3]1.08[3]

Stability Data

The stability of this compound is paramount for its storage, handling, and therapeutic efficacy. The following data outlines its stability under various conditions.

Table 3: Storage and Stability of this compound

ConditionStabilityNotes
Solid Form
-20°CLong-term storageProtect from light, store under nitrogen[4].
In Solvent
-80°C6 months[4]Protect from light, store under nitrogen[4].
-20°C1 month[4]Protect from light, store under nitrogen[4].
Non-plasma samplesAddition of water:formic acid (100:2, v/v) at a 1:1 ratio ensures drug stability prior to storage at -80°C.[5]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, the following are representative methodologies based on standard pharmaceutical practices for determining solubility and conducting forced degradation studies.

Protocol 1: Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, DMSO, buffers of varying pH).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

  • Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the supernatant.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_quantification Quantification & Calculation A Add excess Taniborbactam HCl to vials B Add various solvents to vials A->B for each solvent C Seal and agitate at constant temperature B->C D Centrifuge to pellet undissolved solid C->D E Withdraw and dilute supernatant D->E F Analyze concentration by HPLC E->F G Calculate solubility F->G

Figure 1. Experimental workflow for equilibrium solubility determination.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. This protocol outlines a typical approach.

  • Sample Preparation: Prepare solutions of this compound in suitable solvents.

  • Stress Conditions: Expose the solutions to a variety of stress conditions as outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.

    • Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose the drug solution to a controlled light source (e.g., specified by ICH Q1B guidelines).

  • Neutralization (for acidic/basic hydrolysis): After the stress period, neutralize the samples.

  • Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis and Evaluation A Prepare Taniborbactam HCl solutions B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G Neutralize (if applicable) B->G C->G H Analyze by Stability-Indicating HPLC D->H E->H F->H G->H I Compare stressed vs. control samples H->I J Identify & Quantify Degradants I->J

Figure 2. Workflow for a forced degradation study of Taniborbactam HCl.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Taniborbactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to taniborbactam, a novel broad-spectrum β-lactamase inhibitor. The primary focus is on the combination of taniborbactam with cefepime, for which standardized testing methodologies are most established.

Introduction

Taniborbactam (formerly VNRX-5133) is a potent, bicyclic boronate β-lactamase inhibitor that restores the activity of partner β-lactams against a wide range of Gram-negative bacteria.[1] It exhibits a unique broad-spectrum of inhibition, covering Ambler class A, C, and D serine-β-lactamases, as well as class B metallo-β-lactamases (MBLs) such as NDM and VIM.[2][3] This document outlines the standardized procedures for in vitro susceptibility testing of taniborbactam in combination with cefepime, primarily focusing on the reference broth microdilution (BMD) method as specified by the Clinical and Laboratory Standards Institute (CLSI).

Quantitative Data Summary

The in vitro activity of cefepime-taniborbactam has been extensively evaluated against large collections of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for key Gram-negative pathogens. For testing purposes, taniborbactam is used at a fixed concentration of 4 µg/mL.

Table 1: In Vitro Activity of Cefepime-Taniborbactam against Enterobacterales

Organism SetNo. of IsolatesCefepime-Taniborbactam MIC₅₀ (µg/mL)Cefepime-Taniborbactam MIC₉₀ (µg/mL)% Inhibited at ≤16 µg/mL
All Enterobacterales20,7250.060.2599.5%
Meropenem-Resistant---≥ 89%
Ceftazidime-Avibactam-Resistant--->80%
KPC-positive---100%
OXA-48-like-positive---99%
NDM-positive---76%
VIM-positive---95%

Data compiled from large surveillance studies.[4][5]

Table 2: In Vitro Activity of Cefepime-Taniborbactam against Pseudomonas aeruginosa

Organism SetNo. of IsolatesCefepime-Taniborbactam MIC₅₀ (µg/mL)Cefepime-Taniborbactam MIC₉₀ (µg/mL)% Inhibited at ≤16 µg/mL
All P. aeruginosa7,9192896.5%
Meropenem-Resistant---85%
Multidrug-Resistant (MDR)---80%
VIM-positive---82%

Data compiled from large surveillance studies.[4][5]

Experimental Protocols

Broth Microdilution (BMD) Method for Cefepime-Taniborbactam

This protocol is based on the CLSI M07 standard, which is the reference method for MIC determination.

a. Materials:

  • Cefepime analytical powder

  • Taniborbactam analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Quality control (QC) bacterial strains (see Table 3)

b. Preparation of Antimicrobial Stock Solutions:

  • Prepare a stock solution of cefepime at a concentration of 1280 µg/mL in a suitable solvent.

  • Prepare a stock solution of taniborbactam at a concentration of 400 µg/mL in a suitable solvent.

  • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Store stock solutions at -70°C or below.

c. Preparation of Microtiter Plates:

  • This method utilizes a fixed concentration of taniborbactam at 4 µg/mL in all wells.

  • Prepare serial two-fold dilutions of cefepime in CAMHB containing a constant 4 µg/mL of taniborbactam. The final cefepime concentrations should typically range from 0.06 to 64 µg/mL.

  • Dispense 50 µL of each cefepime-taniborbactam dilution into the wells of a 96-well microtiter plate.

  • Include a growth control well (CAMHB with 4 µg/mL taniborbactam, no cefepime) and a sterility control well (uninoculated CAMHB).

d. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used for standardization.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

e. Inoculation and Incubation:

  • Within 15 minutes of preparation, add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum of 5 x 10⁵ CFU/mL.

  • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

f. Reading and Interpretation of Results:

  • The MIC is defined as the lowest concentration of cefepime (in the presence of 4 µg/mL taniborbactam) that completely inhibits visible bacterial growth.

  • Reading can be done visually or with an automated plate reader.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • Interpretive criteria for cefepime-taniborbactam are not yet established by CLSI or EUCAST. For research purposes, a provisional breakpoint may be used based on published studies.[6][7]

g. Quality Control:

  • Perform QC testing on each day of testing using the reference strains listed in Table 3. The MIC values for these strains should fall within the acceptable ranges.

Table 3: Quality Control Ranges for Cefepime-Taniborbactam Broth Microdilution Testing

Quality Control StrainCefepime-Taniborbactam MIC Range (µg/mL)
Escherichia coli ATCC 259220.016/4 - 0.06/4
Escherichia coli ATCC 352180.016/4 - 0.06/4
Escherichia coli NCTC 133530.12/4 - 1/4
Klebsiella pneumoniae ATCC 7006030.12/4 - 0.5/4
Klebsiella pneumoniae ATCC BAA-17050.12/4 - 0.5/4
Pseudomonas aeruginosa ATCC 278530.5/4 - 4/4

Data sourced from CLSI documentation and related studies.[8][9]

Disk Diffusion Method for Cefepime-Taniborbactam

As of the current date, standardized interpretive criteria (zone diameter breakpoints) for cefepime-taniborbactam disk diffusion have not been established by major regulatory bodies like CLSI or EUCAST.[8] The following is a general protocol based on the Kirby-Bauer method, which can be used for research and internal validation purposes. Laboratories must establish their own correlation between zone diameters and MIC values.

a. Materials:

  • Cefepime-taniborbactam disks (disk content to be validated, e.g., 30 µg cefepime / 20 µg taniborbactam has been used for other combinations).

  • Mueller-Hinton Agar (MHA) plates (4 mm depth).

  • Bacterial inoculum suspension standardized to 0.5 McFarland.

  • Sterile swabs.

  • Incubator (35°C ± 2°C).

  • Ruler or caliper for measuring zone diameters.

  • Quality control (QC) bacterial strains.

b. Protocol:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the BMD method.

  • Within 15 minutes, dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Aseptically apply the cefepime-taniborbactam disk to the surface of the agar.

  • Incubate the plates in an inverted position in ambient air at 35°C ± 2°C for 16-20 hours.

  • Measure the diameter of the zone of complete inhibition in millimeters.

c. Interpretation:

  • Without established breakpoints, interpretation requires correlation with MICs determined by a reference method (BMD). A scatterplot of zone diameters versus MIC values should be generated for a collection of isolates to determine the relationship and potential for establishing local interpretive criteria.

Visualizations

Mechanism of Action: Taniborbactam Inhibition of β-Lactamases

Taniborbactam_Mechanism cluster_bacterium Gram-Negative Bacterium Cefepime Cefepime PBP Penicillin-Binding Proteins (PBPs) Cefepime->PBP Inhibits Taniborbactam Taniborbactam BetaLactamase β-Lactamase (Serine & Metallo) Taniborbactam->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase->Cefepime Hydrolyzes (Inactivates) Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to BMD_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Inoculum 1. Prepare 0.5 McFarland Bacterial Suspension Inoculate 4. Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Dilution 2. Prepare Serial Dilutions of Cefepime + 4 µg/mL Taniborbactam Plate 3. Dispense into 96-Well Plate Dilution->Plate Plate->Inoculate Incubate 5. Incubate at 35°C for 16-20 hours Inoculate->Incubate Read 6. Read for Visible Growth Incubate->Read Determine_MIC 7. Determine MIC Read->Determine_MIC

References

Determining the Susceptibility of Pseudomonas aeruginosa to Taniborbactam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of taniborbactam, in combination with cefepime, against the opportunistic pathogen Pseudomonas aeruginosa. Taniborbactam is a novel broad-spectrum bicyclic boronate β-lactamase inhibitor that is being developed in combination with cefepime to address infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant P. aeruginosa.[1][2] Accurate and reproducible MIC testing is crucial for the clinical development and surveillance of this combination agent.

The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and findings from recent research studies.

Data Presentation: In Vitro Activity of Cefepime-Taniborbactam against Pseudomonas aeruginosa

The combination of cefepime and taniborbactam has demonstrated potent in vitro activity against a broad range of P. aeruginosa isolates, including those resistant to carbapenems and other β-lactam agents. Taniborbactam is typically tested at a fixed concentration of 4 mg/L in combination with varying concentrations of cefepime.[3][4]

Table 1: Summary of Cefepime-Taniborbactam MICs against Pseudomonas aeruginosa

Study PopulationCefepime-Taniborbactam MIC Range (µg/mL)Cefepime-Taniborbactam MIC₅₀ (µg/mL)Cefepime-Taniborbactam MIC₉₀ (µg/mL)Reference
Global Surveillance Isolates (2018-2022)Not SpecifiedNot Specified8[3]
Carbapenem-Resistant Isolates (Spain)Not Specified8/432/4[5]
Clinical Isolates1 - 848[1]
Meropenem-Resistant Isolates (Spain)Not Specified16/432/4[5]

Note: MIC values for cefepime-taniborbactam are presented as the concentration of cefepime, with taniborbactam at a fixed concentration of 4 mg/L.

The addition of taniborbactam has been shown to significantly lower the MIC of cefepime against P. aeruginosa. For instance, in a global surveillance study, taniborbactam reduced the cefepime MIC₉₀ from 32 mg/L to 8 mg/L.[3]

Experimental Protocols: Broth Microdilution Method for MIC Determination

The reference method for determining the MIC of cefepime-taniborbactam against P. aeruginosa is broth microdilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.[3][6]

Materials
  • Cefepime analytical standard

  • Taniborbactam analytical standard (Venatorx Pharmaceuticals, Inc.)[3]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3][4]

  • Sterile 96-well microtiter plates

  • Pseudomonas aeruginosa isolates for testing

  • Quality control strain: P. aeruginosa ATCC 27853[7]

  • Sterile saline (0.85%) or water

  • Spectrophotometer or McFarland turbidity standards

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)[8]

Protocol
  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of cefepime and taniborbactam in a suitable solvent as recommended by the manufacturer.

    • Further dilutions should be made in sterile water or the appropriate broth.

  • Preparation of Microdilution Plates:

    • A series of two-fold dilutions of cefepime are prepared in CAMHB in the microtiter plates.

    • Taniborbactam is added to each well containing the cefepime dilutions to achieve a final fixed concentration of 4 mg/L.[3][4]

    • The final volume in each well should be 50 µL after the addition of the bacterial inoculum.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth) on each plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture of P. aeruginosa on a non-selective agar plate, select several colonies and suspend them in sterile saline.[9]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute the adjusted inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension, resulting in a final volume of 100 µL per well.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[8][10]

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth.

    • The MIC is defined as the lowest concentration of cefepime, in the presence of 4 mg/L taniborbactam, that completely inhibits visible growth of the organism.[11]

    • The growth control well should show turbidity, and the sterility control well should remain clear.

    • The MIC of the quality control strain (P. aeruginosa ATCC 27853) should be within the established acceptable range.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution workflow for determining the MIC of cefepime-taniborbactam against P. aeruginosa.

MIC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock_sol Prepare Cefepime & Taniborbactam Stock Solutions plate_prep Prepare Serial Dilutions of Cefepime in 96-well Plates stock_sol->plate_prep add_tani Add Taniborbactam to a Fixed Concentration (4 mg/L) plate_prep->add_tani inoculate Inoculate Plates with Bacterial Suspension add_tani->inoculate inoculum_prep Prepare P. aeruginosa Inoculum (0.5 McFarland Standard) inoculum_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic qc_check Verify Quality Control Strain Results read_mic->qc_check

Caption: Workflow for MIC determination by broth microdilution.

References

Preparing Taniborbactam Hydrochloride Stock Solutions for Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam hydrochloride is a broad-spectrum β-lactamase inhibitor being developed to combat antibiotic resistance. It exhibits potent activity against both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (Ambler class B).[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible results in a variety of preclinical assays, including antimicrobial susceptibility testing (AST), enzyme inhibition assays, and in vivo efficacy studies. This document provides detailed protocols and data to guide researchers in the proper handling, dissolution, and storage of this compound for these applications.

Physicochemical Properties and Solubility

This compound is a white to off-white solid.[4] Its solubility is a key consideration for the preparation of stock solutions. The compound is soluble in aqueous solutions and dimethyl sulfoxide (DMSO).[4][5][6] For in vivo studies, specific solvent systems are often required to achieve higher concentrations and ensure biocompatibility.[5][7]

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (approx.)Notes
Water33.33 mg/mL[4]72.11 mMUltrasonic treatment may be needed to aid dissolution.[4]
DMSO200 mg/mL[4][5]432.73 mMUltrasonic treatment may be needed to aid dissolution.[4][5]
PBS50 mg/mL[7]108.18 mMClear solution; ultrasonic treatment may be needed.[7]
10% DMSO in 90% Saline with 20% SBE-β-CD≥ 5 mg/mL[5]≥ 10.82 mMA common vehicle for in vivo studies.[5]
10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline≥ 5 mg/mL[5]≥ 10.82 mMA multi-component solvent system for in vivo administration.[5]

Note: The molecular weight of this compound is 462.18 g/mol .[4][8]

Stock Solution Preparation Protocols

The following protocols provide step-by-step guidance for preparing this compound stock solutions for various research applications.

Protocol 1: High-Concentration Stock Solution in DMSO (for in vitro assays)

This protocol is suitable for preparing a high-concentration stock solution that can be further diluted for various in vitro assays, such as enzyme inhibition kinetics and some antimicrobial susceptibility testing formats.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile conical-bottom polypropylene tube.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[4][5]

  • Once completely dissolved, the stock solution is ready for use or for aliquoting and storage.

Protocol 2: Aqueous Stock Solution (for in vitro assays)

This protocol is designed for preparing an aqueous stock solution of this compound, which is often preferred for cell-based assays or when DMSO may interfere with the experimental system.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of sterile, nuclease-free water to reach the desired concentration (not exceeding 33.33 mg/mL).[4]

  • Vortex the solution thoroughly.

  • Use an ultrasonic bath to aid dissolution if necessary.[4]

  • Once the powder is fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[9]

  • The sterile aqueous stock solution is now ready for use or storage.

Protocol 3: Stock Solution for In Vivo Studies

For in vivo experiments, this compound is often reconstituted in sterile water or saline before further dilution.[10] The following is a general protocol based on practices from published studies.

Materials:

  • This compound powder

  • Sterile water for injection (WFI) or sterile 0.9% normal saline

  • Sterile vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment, accurately weigh the required amount of this compound.

  • Aseptically transfer the powder to a sterile vial.

  • Reconstitute the powder with a specific volume of sterile WFI or 0.9% normal saline to a convenient stock concentration (e.g., 10 mg/mL).[10]

  • Gently swirl or vortex the vial until the powder is completely dissolved.

  • This stock solution can then be further diluted with sterile 0.9% normal saline to the final desired concentration for administration.[10]

Experimental Workflows

The following diagrams illustrate the general workflows for preparing different types of this compound stock solutions.

G cluster_0 DMSO Stock Preparation weigh_dmso Weigh Taniborbactam HCl add_dmso Add Anhydrous DMSO weigh_dmso->add_dmso vortex_dmso Vortex Vigorously add_dmso->vortex_dmso ultrasonic_dmso Ultrasonic Bath (if needed) vortex_dmso->ultrasonic_dmso store_dmso Aliquot and Store at -20°C or -80°C ultrasonic_dmso->store_dmso

Workflow for DMSO Stock Solution

G cluster_1 Aqueous Stock Preparation weigh_aq Weigh Taniborbactam HCl add_water Add Sterile Water weigh_aq->add_water vortex_aq Vortex Thoroughly add_water->vortex_aq ultrasonic_aq Ultrasonic Bath (if needed) vortex_aq->ultrasonic_aq filter_sterilize Filter Sterilize (0.22 µm) ultrasonic_aq->filter_sterilize store_aq Aliquot and Store at -20°C or -80°C filter_sterilize->store_aq

Workflow for Aqueous Stock Solution

Storage and Stability

Proper storage of this compound stock solutions is crucial to maintain their stability and activity.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationNotes
-20°CUp to 1 month[6][9][11]Protect from light.[6][9] Store in aliquots to avoid repeated freeze-thaw cycles.[6][11]
-80°CUp to 6 months[6][9][11]Protect from light.[6][9] Preferred for long-term storage. Store in aliquots.[6][11]

It is recommended to store stock solutions in small, single-use aliquots to minimize the number of freeze-thaw cycles, which can degrade the compound.[6] Solutions should also be protected from light.[6][9]

Application-Specific Considerations

  • Antimicrobial Susceptibility Testing (AST): For AST, taniborbactam is often used at a fixed concentration in combination with a β-lactam antibiotic like cefepime. A common fixed concentration used in research is 4 µg/mL.[2][3][12] The appropriate stock solution (DMSO or aqueous) should be diluted in the final testing medium to achieve this concentration.

  • Enzyme Inhibition Assays: The choice of solvent for stock solutions in enzyme inhibition assays will depend on the specific assay conditions and the tolerance of the enzyme to solvents like DMSO. It is important to ensure that the final concentration of the solvent in the assay does not affect enzyme activity.

  • In Vivo Studies: The formulation of taniborbactam for in vivo studies may require specialized solvent systems to ensure solubility and tolerability. The protocols provided by suppliers for in vivo formulations often involve a combination of solvents like DMSO, PEG300, Tween-80, and saline.[5][7] It is critical to follow these recommendations closely and to perform preliminary tolerability studies if a new formulation is developed.

Conclusion

The preparation of accurate and stable stock solutions of this compound is a fundamental prerequisite for obtaining reliable data in preclinical research. By adhering to the protocols and storage recommendations outlined in these application notes, researchers can ensure the integrity of their experiments and contribute to the development of this promising β-lactamase inhibitor.

References

Application Notes and Protocols for Time-Kill Assays of Cefepime-Taniborbactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting time-kill assays to evaluate the bactericidal activity of the cefepime-taniborbactam combination against various bacterial pathogens.

Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring of antibiotics like cefepime, has led to widespread resistance.

Taniborbactam is a novel, broad-spectrum β-lactamase inhibitor that protects cefepime from degradation by a wide range of β-lactamases, including Ambler class A, B, C, and D enzymes.[1][2] The combination of cefepime and taniborbactam restores cefepime's activity against many multidrug-resistant Gram-negative bacteria.[3][4] Time-kill assays are essential in vitro pharmacodynamic studies that provide valuable information on the rate and extent of bacterial killing by an antimicrobial agent over time. These assays are crucial for characterizing the bactericidal or bacteriostatic nature of a drug and for understanding the synergistic relationship between two agents, such as a β-lactam and a β-lactamase inhibitor.[5][6]

Mechanism of Action

Cefepime exerts its bactericidal effect by acylating penicillin-binding proteins (PBPs), essential enzymes in the terminal stages of peptidoglycan synthesis. This acylation process inhibits the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis. Taniborbactam itself does not possess significant antibacterial activity.[4] Instead, it acts as a "suicide inhibitor" by covalently binding to the active site of β-lactamase enzymes. This irreversible inhibition prevents the enzymatic degradation of cefepime, allowing the antibiotic to reach its PBP targets and effectively kill the bacteria.[7]

Mechanism of Action of Cefepime-Taniborbactam cluster_bacteria Bacterial Cell Cefepime Cefepime PBP Penicillin-Binding Proteins (PBPs) Cefepime->PBP Inhibits Taniborbactam Taniborbactam BL β-Lactamase Taniborbactam->BL Inhibits BL->Cefepime Degrades CellWall Cell Wall Synthesis PBP->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to Time-Kill Assay Experimental Workflow prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) incubation Incubate at 35-37°C with shaking prep_inoculum->incubation prep_drugs Prepare Cefepime-Taniborbactam (e.g., 0.25x, 1x, 2x, 4x MIC) prep_drugs->incubation sampling Sample at 0, 2, 4, 6, 8, 24 hours incubation->sampling dilution Serial Dilution sampling->dilution plating Plate onto Agar dilution->plating incubation2 Incubate Plates (18-24 hours) plating->incubation2 counting Colony Counting (CFU/mL) incubation2->counting analysis Data Analysis (log10 CFU/mL vs. Time) counting->analysis

References

Application Notes and Protocols: Taniborbactam Hydrochloride for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Description

Taniborbactam (formerly VNRX-5133) is a broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class of compounds.[1][2][3] It is designed to be co-administered with a β-lactam antibiotic, such as cefepime, to overcome bacterial resistance mediated by β-lactamase enzymes.[1][4] Taniborbactam possesses a unique chemical structure that enables it to inhibit a wide range of β-lactamases, including both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[2][5]

Property Value
IUPAC Name (3R)-3-[[2-[4-(2-Aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid
Molecular Formula C19H28BN3O5
Molar Mass 389.26 g·mol−1
CAS Number 1613267-49-4
Synonyms VNRX-5133, VNRX5133

Mechanism of Action

β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall biosynthesis.[6][7] A primary mechanism of bacterial resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[6]

Taniborbactam overcomes this resistance by inhibiting a broad spectrum of these enzymes. It is a potent inhibitor of Ambler class A, C, and D serine-β-lactamases, as well as class B metallo-β-lactamases like Verona integron-encoded metallo-β-lactamases (VIM) and New Delhi metallo-β-lactamases (NDM).[1][3] Its mechanism involves forming a reversible, covalent bond with the active site of serine-β-lactamases and acting as a competitive inhibitor for metallo-β-lactamases.[5][8][9] By neutralizing these enzymes, taniborbactam restores the activity of its partner β-lactam antibiotic against multidrug-resistant Gram-negative bacteria.[5]

G cluster_bacteria Bacterial Cell cluster_extracellular Extracellular Space PBP Penicillin-Binding Proteins (PBPs) CWS Cell Wall Synthesis PBP->CWS Catalyzes BL β-Lactamase Enzymes (SBLs & MBLs) Hydrolysis Hydrolysis & Inactivation BL->Hydrolysis Cefepime Cefepime (β-Lactam Antibiotic) Cefepime->PBP Inhibits Cefepime->BL Target for Hydrolysis Taniborbactam Taniborbactam (BLI) Taniborbactam->BL Inhibits

Caption: Mechanism of taniborbactam action.

Applications in Research

Taniborbactam hydrochloride is a critical tool for research in antibiotic resistance and drug development. Its primary applications include:

  • In Vitro Susceptibility Testing: Assessing the potency of β-lactam antibiotics in combination with taniborbactam against panels of clinically relevant, multidrug-resistant bacterial isolates.

  • Enzyme Inhibition Assays: Characterizing the kinetics of β-lactamase inhibition to determine parameters like Kᵢ (inhibition constant) and k₂/K (acylation rate).[2]

  • Resistance Mechanism Studies: Investigating the development of resistance to β-lactam/taniborbactam combinations, which may involve mutations in PBPs or porin channels.[10][11]

  • In Vivo Efficacy Models: Evaluating the therapeutic potential of β-lactam/taniborbactam combinations in animal models of infection, such as murine thigh infection models.[1]

Data Summary

In Vitro Antimicrobial Activity

Taniborbactam significantly enhances the in vitro activity of cefepime against a wide range of Gram-negative pathogens, including those producing extended-spectrum β-lactamases (ESBLs), AmpC, and carbapenemases (KPC, NDM).

Table 1: In Vitro Activity of Cefepime-Taniborbactam against Enterobacterales and P. aeruginosa

Organism (Resistance Phenotype)Cefepime MIC₉₀ (μg/mL)Cefepime-Taniborbactam MIC₉₀ (μg/mL)Fold Reduction in MIC₉₀Reference(s)
All Enterobacterales>640.25≥256[2]
KPC-producing Enterobacteriaceae256832[10]
NDM-producing Enterobacteriaceae>256>256-[10]
All P. aeruginosa3284[8]
Carbapenem-Resistant P. aeruginosa>6416≥4[2]
Note: Taniborbactam was tested at a fixed concentration of 4 μg/mL.[8]
Pharmacokinetic Properties

Pharmacokinetic studies in healthy adult volunteers have characterized the profile of intravenously administered taniborbactam.

Table 2: Single-Dose Pharmacokinetic Parameters of Taniborbactam in Healthy Adults

Dose (mg)Cₘₐₓ (ng/mL)AUCᵢₙf (h·ng/mL)t₁/₂ (h)Reference(s)
62.53,39811,284~2.0 - 5.8[1]
1256,86721,126~2.0 - 5.8[1]
25013,38341,200~2.0 - 5.8[1]
50025,60083,458~2.0 - 5.8[1]
75036,983129,576~2.0 - 5.8[1]
150071,817263,422~2.0 - 5.8[1]
Abbreviations: Cₘₐₓ, maximum plasma concentration; AUCᵢₙf, area under the plasma concentration-time curve from time zero to infinity; t₁/₂, terminal elimination half-life.[1]

Taniborbactam demonstrates dose-proportional pharmacokinetics with low intersubject variability.[1] It is primarily eliminated unchanged in the urine, with approximately 90% of the dose recovered as intact drug.[1][12]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for Cefepime-Taniborbactam

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of cefepime in combination with a fixed concentration of taniborbactam against a bacterial isolate, following CLSI guidelines.

G cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation & Reading P1 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) S1 Add fixed concentration of Taniborbactam (e.g., 4 µg/mL) to all wells (except growth control) P1->S1 P2 Prepare stock solutions of Cefepime and Taniborbactam P2->S1 S2 Create 2-fold serial dilutions of Cefepime across plate P2->S2 P3 Prepare bacterial inoculum (0.5 McFarland standard) S3 Inoculate wells with standardized bacterial suspension to final concentration of ~5 x 10⁵ CFU/mL P3->S3 S1->S2 S2->S3 S4 Include sterility and growth control wells S3->S4 I1 Incubate plates at 35°C for 16-20 hours S4->I1 I2 Read plates visually or with a plate reader I1->I2 I3 Determine MIC: lowest concentration of Cefepime with no visible growth I2->I3

Caption: Workflow for MIC determination.

5.1.1 Materials

  • This compound powder

  • Cefepime powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or water

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

5.1.2 Procedure

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Prepare the final inoculum by diluting this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Drug Solution Preparation: a. Prepare a stock solution of taniborbactam. For a final testing concentration of 4 µg/mL, prepare an intermediate solution in CAMHB that is double the final concentration (8 µg/mL). b. Prepare a stock solution of cefepime at a concentration appropriate for the desired dilution series (e.g., 1280 µg/mL for a final top concentration of 128 µg/mL).

  • Plate Preparation: a. Add 50 µL of the 8 µg/mL taniborbactam solution to each well of the microtiter plate, excluding the growth control and sterility control wells. For these wells, add 50 µL of plain CAMHB. b. In the first well of the cefepime dilution series, add 100 µL of the appropriate cefepime stock solution. c. Perform 2-fold serial dilutions by transferring 50 µL from each well to the next across the plate, discarding the final 50 µL from the last well. This will leave 50 µL in each well. d. Add 50 µL of the final bacterial inoculum to each well (except the sterility control). This brings the total volume in each well to 100 µL.

  • Incubation and Reading: a. Cover the plates and incubate at 35°C for 16-20 hours in ambient air. b. After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of cefepime, in the presence of taniborbactam, that completely inhibits visible growth.

Troubleshooting and Considerations

  • Solubility: Prepare fresh stock solutions of taniborbactam for each experiment. Ensure complete dissolution before preparing dilutions.

  • Stability: Taniborbactam is a boronic acid derivative and may be sensitive to pH and temperature. Follow manufacturer's storage recommendations.

  • β-Lactamase Classes: Taniborbactam is a broad-spectrum inhibitor but shows weaker activity against certain MBLs, such as IMP-type enzymes.[2][9] Characterize the β-lactamases produced by test isolates for proper data interpretation.

  • Resistance Development: Resistance to the cefepime-taniborbactam combination can emerge through mechanisms like alterations in PBP3.[11]

G cluster_serine Serine β-Lactamases (SBLs) cluster_metallo Metallo-β-Lactamases (MBLs) BL β-Lactamase Enzymes A Class A (e.g., KPC, CTX-M) BL->A C Class C (e.g., AmpC) BL->C D Class D (e.g., OXA-48) BL->D B Class B (e.g., NDM, VIM, IMP) BL->B Tani Taniborbactam Activity Tani->A Strong Inhibition Tani->C Strong Inhibition Tani->D Strong Inhibition Tani->B Variable Inhibition (Strong vs NDM/VIM, Weak vs IMP)

Caption: Taniborbactam's inhibitory spectrum.

References

Application Notes and Protocols for Taniborbactam Efficacy in a Neutropenic Mouse Thigh Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vivo efficacy of taniborbactam, a novel β-lactamase inhibitor, in combination with cefepime, using the well-established neutropenic mouse thigh infection model. This model is a standard for preclinical assessment of antimicrobial agents, particularly for Gram-negative pathogens.

Introduction

Taniborbactam is a broad-spectrum β-lactamase inhibitor active against both serine- and metallo-β-lactamases.[1] In combination with cefepime, it is being developed to treat serious infections caused by multidrug-resistant Gram-negative bacteria.[1] The neutropenic mouse thigh model is a crucial tool for studying the pharmacokinetics and pharmacodynamics (PK/PD) of such new antimicrobial combinations.[2] This model allows for the determination of key PK/PD indices that correlate with efficacy, providing data to support the selection of clinical dosing regimens.[3][4]

Principle of the Assay

The neutropenic mouse thigh model is a highly standardized in vivo system for the initial evaluation of antimicrobials in a mammalian system.[2] The model involves inducing neutropenia in mice to mimic an immunocompromised state, followed by the injection of a bacterial suspension directly into the thigh muscle to establish a localized infection.[2] The efficacy of the antimicrobial agent, in this case, taniborbactam in combination with cefepime, is determined by quantifying the reduction in bacterial burden in the thigh tissue over a 24-hour period compared to control groups.

Experimental Protocol

This protocol is synthesized from established methodologies for evaluating taniborbactam in a neutropenic murine thigh infection model.[3][4][5][6][7]

1. Animal Model and Husbandry:

  • Animal Strain: Specific-pathogen-free, female ICR (CD-1) mice, weighing 20–22 g.

  • Acclimatization: House the mice for at least 48 hours before the experiment with access to food and water ad libitum. Maintain a 12-hour light/12-hour dark cycle.

  • Ethics Statement: All animal procedures should be approved and performed in accordance with the guidelines of the Institutional Animal Care and Use Committee.

2. Induction of Neutropenia:

  • To render the mice neutropenic, administer cyclophosphamide intraperitoneally. A common regimen involves two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[7] This depletes the neutrophils, making the mice more susceptible to infection.[2]

3. Bacterial Strain Preparation:

  • Bacterial Isolates: Use clinically relevant strains of Enterobacterales or Pseudomonas aeruginosa with known resistance mechanisms (e.g., expressing ESBLs, AmpC, or carbapenemases).[4][5]

  • Culture Preparation: Prepare a fresh overnight culture of the bacterial strain on appropriate agar plates. Inoculate a single colony into Mueller-Hinton broth and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase.

  • Inoculum Preparation: Wash the bacterial cells by centrifugation and resuspend them in sterile saline to achieve a final concentration of approximately 10^7 CFU/mL.

4. Thigh Infection:

  • Two hours before initiating antimicrobial therapy, inject 0.1 mL of the prepared bacterial suspension intramuscularly into the right thigh of each mouse.[7]

5. Drug Preparation and Administration:

  • Drug Formulation: Prepare fresh solutions of cefepime and taniborbactam on the day of the experiment. The vehicle for administration should be sterile saline or another appropriate buffer.

  • Dosing Regimens: Administer cefepime and taniborbactam subcutaneously or intravenously to mimic human plasma concentration-time profiles (human-simulated regimen, HSR).[3][4][5][6] Dose-ranging studies for taniborbactam are typically performed in combination with a fixed, human-simulated exposure of cefepime.[4][5]

  • Treatment Groups:

    • Vehicle control (no treatment)

    • Cefepime HSR alone

    • Cefepime HSR in combination with escalating doses of taniborbactam

6. Efficacy Assessment:

  • Time Points: The standard treatment duration is 24 hours. A control group of mice is typically sacrificed at the start of therapy (0-hour control) to determine the initial bacterial burden.[6]

  • Sample Collection: At the end of the 24-hour treatment period, humanely euthanize the mice. Aseptically remove the entire thigh muscle.[7]

  • Bacterial Quantification:

    • Weigh the excised thigh tissue.

    • Homogenize the tissue in a known volume of sterile phosphate-buffered saline (PBS).[7]

    • Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.[7]

    • Plate 0.1 mL of appropriate dilutions onto agar plates (e.g., Trypticase Soy Agar with 5% sheep's blood).[7]

    • Incubate the plates at 37°C for 18–24 hours.

    • Count the number of colonies to determine the bacterial load (CFU/thigh).

7. Data Analysis:

  • The efficacy of the treatment is expressed as the change in the number of bacteria (log10 CFU/thigh) after 24 hours compared with the initial bacterial burden at the start of therapy.

  • The pharmacokinetic/pharmacodynamic index that best correlates with taniborbactam efficacy is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0-24/MIC).[3][4][5]

Data Presentation

Table 1: Taniborbactam Pharmacodynamic Targets in the Neutropenic Mouse Thigh Model

Bacterial SpeciesCefepime ExposureEfficacy EndpointMedian Taniborbactam fAUC0-24/MICReference
EnterobacteralesHuman-Simulated Regimen (HSR)1 log kill2.62[3][4][5]
P. aeruginosaHuman-Simulated Regimen (HSR)1 log kill0.46[3][4][5]
AmpC-overproducing P. aeruginosaSub-therapeutic1 log kill2.00[3][4][5]
AmpC-overproducing P. aeruginosaSub-therapeutic2 log kill3.30[3][4][5]

Table 2: Bacterial Burden in Control Groups in the Neutropenic Mouse Thigh Model

Time PointConditionMean Bacterial Burden (log10 CFU/thigh)Reference
0 hoursInitial Burden5.77 ± 0.47[6]
24 hoursUntreated ControlIncrease of 3.26 ± 0.55[6]
24 hoursCefepime HSR AloneIncrease of 2.67 ± 1.01[6]

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase A Animal Acclimatization B Induction of Neutropenia (Cyclophosphamide) A->B D Thigh Infection (Intramuscular Injection) B->D C Bacterial Inoculum Preparation C->D E Initiation of Therapy (0-hour control sacrificed) D->E F Drug Administration (Cefepime +/- Taniborbactam) E->F G Euthanasia & Thigh Excision (24-hour time point) F->G 24 hours H Tissue Homogenization G->H I Serial Dilution & Plating H->I J Colony Counting (CFU/thigh) I->J K Data Analysis (log10 CFU reduction) J->K

Caption: Experimental workflow for the neutropenic mouse thigh infection model.

Logical_Relationship cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Experimental Outputs cluster_outcome Overall Outcome NeutropenicMouse Neutropenic Mouse Model Infection Thigh Infection NeutropenicMouse->Infection BacterialStrain Bacterial Strain (e.g., Enterobacterales, P. aeruginosa) BacterialStrain->Infection Cefepime Cefepime (Human-Simulated Regimen) Treatment 24-hour Treatment Cefepime->Treatment Taniborbactam Taniborbactam (Dose-Ranging) Taniborbactam->Treatment Infection->Treatment BacterialBurden Change in Bacterial Burden (log10 CFU/thigh) Treatment->BacterialBurden PKPD_Index Pharmacodynamic Index (fAUC0-24/MIC) BacterialBurden->PKPD_Index Efficacy Determination of Taniborbactam Efficacy PKPD_Index->Efficacy

Caption: Logical relationship of components in the taniborbactam efficacy study.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Taniborbactam Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor (BLI) that exhibits activity against both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (MBLs, Ambler class B).[1][2][3][4] It is being developed in combination with cefepime to combat infections caused by multidrug-resistant Gram-negative bacteria.[1][2] A critical attribute for the efficacy of any BLI is its ability to penetrate the outer membrane of Gram-negative bacteria and accumulate in the periplasm, where β-lactamases reside. Taniborbactam has been described as having excellent penetration of the Gram-negative outer membrane.[5][6]

Resistance to the cefepime-taniborbactam combination can be associated with permeability defects, such as the loss of porin channels, and the upregulation of efflux pumps.[7] Therefore, robust cell-based assays are essential to evaluate the permeability and efflux susceptibility of taniborbactam. These application notes provide detailed protocols for key cell-based assays to assess the permeability of taniborbactam in Gram-negative bacteria.

Data Presentation

Table 1: In Vitro Activity of Cefepime-Taniborbactam against Enterobacterales

Organismβ-Lactamase ProducedCefepime MIC (µg/mL)Cefepime-Taniborbactam (4 µg/mL) MIC (µg/mL)Fold-Shift in MIC
E. coliKPC-3128432
K. pneumoniaeKPC-2≥320.5≥64
K. pneumoniaeOXA-48≥322≥16
K. pneumoniaeVIM-4≥321≥32
Enterobacterales isolates (n=50) with blaOXA-48OXA-48MIC90: ≥64MIC90: 4≥16

Data compiled from multiple sources.[4][8]

Table 2: In Vitro Activity of Cefepime-Taniborbactam against Pseudomonas aeruginosa

Strain Typeβ-Lactamase(s)Cefepime MIC (µg/mL)Cefepime-Taniborbactam (4 µg/mL) MIC (µg/mL)Fold-Shift in MIC
Clinical IsolateVIM-2≥322≥16
Clinical Isolates (n=41)VariousMIC90: ≥64MIC90: 4≥16

Data compiled from multiple sources.[2][4]

Experimental Protocols

Whole-Cell β-Lactamase Inhibition Assay (Nitrocefin Hydrolysis Assay)

This assay indirectly measures the permeability of taniborbactam by quantifying its ability to inhibit periplasmic β-lactamase activity in whole bacterial cells, thereby preventing the hydrolysis of the chromogenic cephalosporin, nitrocefin.

Materials:

  • Bacterial strains expressing a known β-lactamase

  • Taniborbactam

  • Nitrocefin[1][9][10][11]

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into CAMHB and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture into fresh CAMHB and grow to mid-logarithmic phase (OD600 of 0.4-0.6).

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.5.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the bacterial suspension to each well.

    • Prepare serial dilutions of taniborbactam in PBS and add 50 µL to the wells containing the bacterial suspension. Include a control with no taniborbactam.

    • Pre-incubate the plate at 37°C for 30 minutes to allow for taniborbactam to penetrate the cells and inhibit the periplasmic β-lactamase.

  • Nitrocefin Hydrolysis:

    • Prepare a fresh solution of nitrocefin in PBS according to the manufacturer's instructions.

    • Add 10 µL of the nitrocefin solution to each well.

    • Immediately begin monitoring the change in absorbance at 486 nm every minute for 30-60 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis for each concentration of taniborbactam.

    • Plot the rate of hydrolysis against the taniborbactam concentration to determine the IC50 value, which represents the concentration of taniborbactam required to inhibit 50% of the periplasmic β-lactamase activity. A lower IC50 value in this whole-cell assay compared to the IC50 against the isolated enzyme suggests good cell permeability.

Efflux Pump Inhibitor (EPI) Potentiation Assay

This assay determines if taniborbactam is a substrate for bacterial efflux pumps. A significant reduction in the MIC of a partner β-lactam in the presence of taniborbactam and an EPI suggests that efflux contributes to reduced intracellular concentrations of taniborbactam.

Materials:

  • Bacterial strains (wild-type and efflux pump overexpressing mutants, if available)

  • Cefepime

  • Taniborbactam

  • Efflux pump inhibitor (e.g., phenylalanine-arginine β-naphthylamide (PAβN) or CCCP)[12][13]

  • CAMHB

  • 96-well microtiter plates

Protocol:

  • MIC Determination:

    • Perform a standard broth microdilution MIC assay according to CLSI guidelines.

    • Prepare a 96-well plate with serial dilutions of cefepime.

    • Create four sets of conditions for each bacterial strain:

      • Cefepime alone

      • Cefepime + a fixed sub-inhibitory concentration of taniborbactam (e.g., 4 µg/mL)

      • Cefepime + a fixed sub-inhibitory concentration of the EPI

      • Cefepime + fixed concentrations of both taniborbactam and the EPI

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of cefepime for each condition.

    • A significant fold-decrease (≥4-fold) in the cefepime MIC in the presence of taniborbactam and the EPI, compared to cefepime and taniborbactam alone, indicates that taniborbactam is a substrate of the efflux pump(s) inhibited by the EPI.

Visualizations

experimental_workflow Experimental Workflow for Taniborbactam Permeability Assays cluster_prep Bacterial Culture Preparation cluster_assays Permeability Assays cluster_assay1_steps Nitrocefin Hydrolysis Assay Steps cluster_assay2_steps EPI Potentiation Assay Steps prep1 Overnight Culture prep2 Subculture to Mid-Log Phase prep1->prep2 prep3 Harvest and Wash Cells prep2->prep3 assay1 Whole-Cell β-Lactamase Inhibition Assay prep3->assay1 assay2 EPI Potentiation Assay prep3->assay2 a1_step1 Incubate Cells with Taniborbactam assay1->a1_step1 a2_step1 Prepare MIC Plates with Cefepime +/- Taniborbactam +/- EPI assay2->a2_step1 a1_step2 Add Nitrocefin a1_step1->a1_step2 a1_step3 Measure Absorbance (486 nm) a1_step2->a1_step3 a1_step4 Calculate IC50 a1_step3->a1_step4 a2_step2 Inoculate and Incubate a2_step1->a2_step2 a2_step3 Determine MIC a2_step2->a2_step3 a2_step4 Analyze Fold-Shift in MIC a2_step3->a2_step4

Caption: Workflow for cell-based assays to evaluate taniborbactam permeability.

taniborbactam_transport Taniborbactam Transport in Gram-Negative Bacteria cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane porin Porin Channel taniborbactam_peri Taniborbactam porin->taniborbactam_peri blactamase β-Lactamase taniborbactam_peri->blactamase Inhibition efflux Efflux Pump taniborbactam_peri->efflux Efflux taniborbactam_extra Extracellular Taniborbactam efflux->taniborbactam_extra taniborbactam_extra->porin Influx

Caption: Transport of taniborbactam across the Gram-negative bacterial cell envelope.

References

Application Note and Protocol: Quantification of Taniborbactam in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor that is being developed in combination with cefepime to treat serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2] It is active against both serine- and metallo-β-lactamases.[2][3] As with any drug in development, robust and reliable analytical methods for the quantification of taniborbactam in biological matrices are crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This document provides a detailed overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the quantification of taniborbactam in plasma, urine, and dialysate.

Quantitative Data Summary

Validated LC-MS/MS methods have been successfully used to quantify taniborbactam in various human biological fluids. The lower limits of quantitation (LLOQ) for these assays are summarized in the table below, demonstrating high sensitivity.

Biological MatrixAnalytical MethodLower Limit of Quantitation (LLOQ)Reference
PlasmaLC-MS/MS5.00 ng/mL[1][2][4]
Plasma (high-range)LC-MS/MS100 ng/mL[2]
UrineLC-MS/MS5.00 ng/mL[1][2][4]
DialysateLC-MS/MS50.0 ng/mL[1][4]
Epithelial Lining Fluid (ELF)LC-MS/MS5.00 ng/mL[5]

Experimental Workflow

The general workflow for the quantification of taniborbactam in biological samples involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Taniborbactam Quantification Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Plasma, Urine, Dialysate) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (Protein Precipitation or SPE) LC_Separation LC Separation (Reversed-Phase HPLC/UPLC) SamplePrep->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection DataAcquisition Data Acquisition & Processing MS_Detection->DataAcquisition Quantification Quantification (Internal Standard Method) DataAcquisition->Quantification Report Report Generation Quantification->Report

Figure 1: Experimental workflow for taniborbactam quantification.

Detailed Experimental Protocols

The following are representative protocols for the quantification of taniborbactam in human plasma, urine, and dialysate using LC-MS/MS. These protocols are based on methodologies reported in the scientific literature.[1][2][4]

Protocol 1: Quantification of Taniborbactam in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile:methanol (1:1, v/v)) containing the internal standard (d4-taniborbactam).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: An ultra-high-performance liquid chromatography (UPLC) system such as a Waters Acquity I-Class is suitable.[6]

  • Column: Waters Acquity HSS T3 column.[1]

  • Column Temperature: 50°C.[1]

  • Mobile Phase A: 10 mM ammonium formate with 1% formic acid in water.

  • Mobile Phase B: 50:50:1 acetonitrile:methanol:formic acid (v/v/v).[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution: A gradient elution is employed for the separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 5500) equipped with a turbo-ion spray source is used for detection.[1]

  • Ionization Mode: Positive ion mode.[1]

  • Detection: Multiple reaction monitoring (MRM) is used for quantification.

  • Internal Standard: d4-taniborbactam.[1][2][4]

3. Calibration and Quality Control

  • Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of taniborbactam into blank plasma.

  • Two ranges of calibration curves can be prepared for plasma samples: a low-range (e.g., 5 to 5,000 ng/mL) and a high-range (e.g., 100 to 100,000 ng/mL).[2]

Protocol 2: Quantification of Taniborbactam in Human Urine and Dialysate

1. Sample Preparation (Solid-Phase Extraction)

  • Acidify the urine or dialysate samples.[1][2][4]

  • Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • Elute taniborbactam from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

The LC-MS/MS conditions are similar to those described for plasma analysis.

3. Calibration and Quality Control

  • Calibration standards and QC samples are prepared in blank urine or dialysate.

  • A typical calibration range for urine is 5.0 to 5,000 ng/mL.[2]

Mechanism of Action and Analytical Considerations

Taniborbactam is a cyclic boronate β-lactamase inhibitor.[2] It acts as a reversible, covalent inhibitor of serine β-lactamases and a competitive inhibitor of metallo-β-lactamases.[7] This direct enzyme inhibition mechanism does not involve complex signaling pathways. The analytical methods are therefore designed to directly measure the concentration of the parent drug in biological fluids.

Taniborbactam Mechanism of Action cluster_interaction Molecular Interaction cluster_outcome Therapeutic Outcome Taniborbactam Taniborbactam BetaLactamase β-Lactamase Enzyme (Serine or Metallo) Taniborbactam->BetaLactamase Inhibition BetaLactam β-Lactam Antibiotic (e.g., Cefepime) CellWall Bacterial Cell Wall Synthesis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition PBP->CellWall Catalysis Inhibition->BetaLactam Hydrolysis

Figure 2: Simplified schematic of taniborbactam's mechanism of action.

Conclusion

The LC-MS/MS methods described provide the necessary sensitivity and selectivity for the quantification of taniborbactam in various biological matrices. These methods are essential tools for advancing the clinical development of taniborbactam and ensuring its safe and effective use in patients. The provided protocols offer a solid foundation for researchers to establish and validate their own bioanalytical assays for taniborbactam.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Taniborbactam Concentration in Synergy Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing taniborbactam in synergy assays. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended fixed concentration of taniborbactam to use in synergy assays with cefepime?

A1: For most in vitro synergy testing, a fixed concentration of 4 µg/mL of taniborbactam is recommended when combined with cefepime.[1] This concentration has been established based on in vitro assessments, including broth microdilution and time-kill assays, and its correlation with nonclinical models of infection and pharmacokinetic-pharmacodynamic modeling.[1]

Q2: Why is a fixed concentration of the β-lactamase inhibitor often used in synergy assays?

A2: Using a fixed concentration of the β-lactamase inhibitor, such as taniborbactam, simplifies the experimental setup and data analysis. It allows for the determination of the Minimum Inhibitory Concentration (MIC) of the partner antibiotic (e.g., cefepime) in the presence of a clinically relevant concentration of the inhibitor. This approach is common in the development and evaluation of β-lactam/β-lactamase inhibitor combinations.

Q3: When should I consider optimizing the taniborbactam concentration instead of using a fixed concentration?

A3: While 4 µg/mL is a standard concentration, optimization may be necessary in specific research contexts, such as:

  • Investigating synergy with a novel partner antibiotic other than cefepime.

  • Testing against bacterial strains with novel or uncharacterized β-lactamases.

  • Exploring dose-response relationships for research purposes.

  • When initial synergy results with the fixed concentration are ambiguous or show no interaction.

Q4: How do I interpret the results of a synergy assay?

A4: The results of a checkerboard synergy assay are typically interpreted by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC index is the sum of the FICs of each drug in a combination that inhibits bacterial growth.[2][3][4] The formula is:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC index is as follows:

  • Synergy: FIC Index ≤ 0.5[2][5]

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[2][5]

  • Antagonism: FIC Index > 4.0[2][5]

Troubleshooting Guide

Issue 1: No synergy is observed with the fixed 4 µg/mL taniborbactam concentration.

  • Possible Cause: The bacterial isolate may not produce β-lactamases that are susceptible to taniborbactam, or it may have other resistance mechanisms.

  • Troubleshooting Steps:

    • Confirm β-lactamase production: Use molecular methods to verify the presence and type of β-lactamase genes in your isolate. Taniborbactam is a broad-spectrum inhibitor, but some β-lactamases, like certain IMP-type metallo-β-lactamases, may not be inhibited.[6][7]

    • Perform a checkerboard assay with varying taniborbactam concentrations: This will help determine if a higher concentration of taniborbactam is needed to achieve synergy.

    • Investigate other resistance mechanisms: The isolate may possess other resistance mechanisms, such as efflux pumps or alterations in penicillin-binding proteins (PBPs), that are not overcome by the combination.[8]

Issue 2: High variability in MIC or FIC index results between replicates.

  • Possible Cause: Inconsistent inoculum preparation, errors in serial dilutions, or issues with plate reading can lead to variability. The inherent nature of twofold dilutions in checkerboard assays can also contribute to instability in FIC index calculations.[9]

  • Troubleshooting Steps:

    • Standardize inoculum preparation: Ensure the bacterial inoculum is prepared to the correct density (typically 0.5 McFarland standard) and is consistent across all wells and replicates.[10][11][12]

    • Use calibrated pipettes and proper technique: Accurate serial dilutions are critical. Ensure pipettes are calibrated and use fresh tips for each dilution step to avoid carryover.

    • Objective plate reading: Use a microplate reader to measure optical density (OD) for a more objective determination of growth inhibition compared to visual inspection.

    • Increase the number of replicates: Performing more replicates can help identify and mitigate random errors.

Issue 3: Antagonism is observed between taniborbactam and the partner antibiotic.

  • Possible Cause: While uncommon with β-lactam/β-lactamase inhibitor combinations, antagonism can occur. This could be due to complex interactions at the molecular level or experimental artifact.

  • Troubleshooting Steps:

    • Repeat the experiment carefully: Ensure there were no errors in the experimental setup that could lead to a misinterpretation of antagonism.

    • Review the literature: Check for any published data on antagonistic interactions for the specific class of antibiotic or bacterial species you are studying.

    • Consider a different partner antibiotic: If antagonism persists and is confirmed, it may indicate that this particular combination is not viable.

Data Presentation

Table 1: Example MICs of Cefepime in Combination with a Fixed Concentration of Taniborbactam (4 µg/mL) against various Gram-Negative Bacilli.

Bacterial SpeciesResistance MechanismCefepime MIC Alone (µg/mL)Cefepime MIC with 4 µg/mL Taniborbactam (µg/mL)
Escherichia coliKPC-31284[13]
EnterobacteralesESBL>160.25
Pseudomonas aeruginosa->168

Note: Data is compiled from multiple sources for illustrative purposes and may not represent a single study.

Table 2: Taniborbactam Concentrations Required to Restore Cefepime Activity.

Organism GroupTaniborbactam Concentration for Susceptibility (mg/L)
Enterobacterales4
P. aeruginosa32
E. coli4
K. pneumoniae16

Data adapted from Kloezen et al.[14]

Experimental Protocols

Detailed Methodology for Checkerboard Synergy Assay

This protocol outlines the steps for performing a checkerboard synergy assay to determine the interaction between taniborbactam and a partner β-lactam antibiotic.

Materials:

  • Sterile 96-well microtiter plates

  • Partner β-lactam antibiotic (e.g., cefepime) stock solution

  • Taniborbactam stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of the partner β-lactam antibiotic horizontally across the microtiter plate in CAMHB.

    • Prepare serial twofold dilutions of taniborbactam vertically down the microtiter plate in CAMHB.

    • The final plate should contain a grid of antibiotic concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include appropriate controls: a growth control well (no antibiotics), and sterility controls for the medium and each antibiotic.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 18-24 hours under ambient air conditions.

  • Reading Results:

    • Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. This can be done visually or with a microplate reader.

  • Data Analysis:

    • Calculate the FIC index for each well showing no growth to determine the nature of the interaction (synergy, additivity/indifference, or antagonism).

Visualizations

Experimental_Workflow Checkerboard Synergy Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotics Prepare Antibiotic Serial Dilutions dispense_antibiotics Dispense Antibiotics into 96-well Plate prep_antibiotics->dispense_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Plate with Bacteria prep_inoculum->inoculate_plate dispense_antibiotics->inoculate_plate incubate Incubate Plate (18-24h at 35°C) inoculate_plate->incubate read_mic Read MICs (Visual or OD) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

FIC_Interpretation FIC Index Interpretation Logic start Calculate FIC Index condition FIC Index ≤ 0.5? start->condition synergy Synergy condition->synergy Yes condition2 0.5 < FIC Index ≤ 4.0? condition->condition2 No additive Additive / Indifference condition2->additive Yes antagonism Antagonism condition2->antagonism No (FIC > 4.0)

References

Taniborbactam Hydrochloride Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of taniborbactam hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of taniborbactam, with a focus on key challenging steps.

Section 1: Matteson Homologation for α-Chloro Boronate Ester Synthesis

The diastereoselective Matteson homologation is a critical step in establishing the stereochemistry of taniborbactam. Low yields and poor diastereoselectivity are common challenges.[1]

Q1: Why is the yield of my Matteson homologation of the aromatic boronate ester low?

A1: Low yields in the Matteson homologation step can be attributed to several factors:

  • Instability of (Dichloromethyl)lithium: The in situ generated (dichloromethyl)lithium is highly unstable and requires stringent temperature control. The reaction should be maintained at -100 °C to prevent decomposition.[1][2][3]

  • Moisture Contamination: This reaction is extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.[1]

  • Reagent Quality: The purity of n-butyllithium (n-BuLi) and dichloromethane is crucial. Use freshly titrated n-BuLi for accurate stoichiometry.

  • Reaction Quenching: Premature quenching of the reaction can lead to incomplete conversion. Ensure the reaction proceeds for the specified time before the addition of zinc chloride.

Q2: My Matteson homologation produced a mixture of diastereomers. How can I improve the stereoselectivity?

A2: Achieving high diastereoselectivity is paramount. Here are some troubleshooting steps:

  • Temperature Control: Maintaining a reaction temperature of -100 °C is critical for achieving high diastereoselectivity.[1][2][3] Even slight temperature fluctuations can lead to a loss of stereocontrol.

  • Chiral Auxiliary: The use of (+)-pinanediol as a chiral auxiliary is key to inducing asymmetry. Ensure the pinanediol used is of high enantiomeric purity.

  • Slow Addition: Slow, dropwise addition of the in situ generated (dichloromethyl)lithium to the aromatic boronate ester can improve selectivity by maintaining a low concentration of the reactive species.

Section 2: Amide Coupling with HATU

The coupling of the α-amino boronate intermediate with the carboxylic acid side chain using HATU can be problematic if not optimized.

Q3: The HATU-mediated amide coupling is resulting in multiple byproducts and is difficult to purify. What are the common side reactions?

A3: HATU is an efficient coupling reagent, but side reactions can occur:

  • Guanidinylation of the Amine: Excess HATU can react with the primary amine of the boronate intermediate to form a guanidinium byproduct, which complicates purification.

  • Epimerization: While HATU is known for low racemization, prolonged reaction times or elevated temperatures can lead to some epimerization at the chiral center.

  • Hydrolysis of Activated Ester: The presence of water can hydrolyze the activated ester intermediate, leading to the recovery of the starting carboxylic acid.

Q4: How can I minimize side reactions and improve the purity of the amide coupling product?

A4: To improve the outcome of your HATU coupling reaction:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of HATU and the carboxylic acid relative to the amine. Avoid a large excess of HATU.

  • Order of Addition: Activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for a short period (5-10 minutes) before adding the amine. This minimizes the exposure of the amine to excess HATU.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid byproduct formation. Perform the reaction at room temperature or below.

  • Work-up: A proper aqueous work-up is essential to remove HATU byproducts. Washing the organic layer with a mild acid (e.g., 1N HCl) followed by a mild base (e.g., saturated NaHCO3 solution) can help remove unreacted starting materials and byproducts.

Section 3: BCl3-Mediated Deprotection and Cyclization

The final step involving the removal of all protecting groups (Boc and methyl ether) and subsequent cyclization using boron trichloride (BCl3) is a critical and often challenging transformation.

Q5: The final BCl3 deprotection and cyclization step is giving a low yield of taniborbactam. What could be the issue?

A5: Low yields in this step are often due to:

  • Incomplete Deprotection: Insufficient BCl3 or reaction time can lead to incomplete removal of the Boc and methyl ether protecting groups.

  • Formation of Boron Complexes: BCl3 can form stable complexes with the product, making isolation difficult. A proper quenching and work-up procedure is essential.

  • Degradation of the Product: Taniborbactam, being a boronic acid derivative, can be sensitive to harsh acidic conditions and prolonged exposure to BCl3.

  • Moisture: The reaction must be carried out under strictly anhydrous conditions, as water will rapidly decompose BCl3.

Q6: How can I improve the yield and purity of the final this compound?

A6: Consider the following optimizations:

  • Temperature Control: The reaction should be performed at a low temperature (typically -78 °C) to control the reactivity of BCl3.[1]

  • Stoichiometry of BCl3: Use a sufficient excess of BCl3 to ensure complete deprotection of all protecting groups.

  • Quenching Procedure: Quenching the reaction with a suitable reagent, such as methanol, followed by an aqueous work-up is crucial to break down any boron complexes.

  • Purification: The final product is often purified by reverse-phase HPLC.[2][3] Standard silica gel chromatography can be challenging for boronic acids.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the synthesis of taniborbactam? A: The overall yield can vary significantly depending on the specific route and optimization of each step. Reported syntheses show varying yields for different steps, and a cumulative yield would likely be in the low to moderate percentage range. For instance, a representative synthesis of a key carboxylic acid side chain was reported to have a yield of approximately 30% over five steps.[2][3]

Q: Are there any specific safety precautions to take during the synthesis? A: Yes. Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere. Boron trichloride (BCl3) is a toxic and corrosive gas and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Q: My boronate ester intermediates seem to be degrading during column chromatography on silica gel. What is the best way to purify them? A: Boronic esters can be sensitive to the acidic nature of silica gel and the presence of water in solvents, leading to hydrolysis back to the boronic acid. Consider using neutral alumina for chromatography or purifying via crystallization or trituration. Alternatively, using the crude material in the next step after a simple filtration through a pad of celite is often a viable option if the purity is sufficiently high.

Q: What is the role of zinc chloride in the Matteson homologation? A: Zinc chloride is added after the formation of the α-chloro boronate ester intermediate. It acts as a Lewis acid to facilitate the rearrangement and stereospecific displacement of the chloride, leading to the desired homologated product with high diastereoselectivity.[1]

Quantitative Data Summary

StepReactionReagentsTypical YieldReference
1Esterification and Boronic Ester FormationIsobutylene, (+)-PinanediolHigh (not specified)[2][3]
2First Matteson Homologationn-BuLi, CH2Cl2, ZnCl2Excellent[2][3]
3Second Matteson Homologationn-BuLi, CH2Cl2, ZnCl280%[1]
4Stereospecific Displacement and Amide CouplingLiHMDS, Carboxylic Acid, HATU66%[1]
5Deprotection and CyclizationBCl3Moderate (not specified)[1]
6Side Chain Synthesis (example)Multi-stepVarious~30% (over 5 steps)

Experimental Protocols

Key Experiment: Diastereoselective Matteson Homologation

This protocol is a generalized representation based on published procedures.[1][2][3]

  • Preparation of (Dichloromethyl)lithium:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -100 °C using a liquid nitrogen/ethanol bath.

    • Add dichloromethane (1.1 equivalents) to the cooled THF.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature at -100 °C.

    • Stir the resulting solution for 30 minutes at -100 °C.

  • Homologation Reaction:

    • In a separate flame-dried flask, dissolve the aromatic boronate ester (1.0 equivalent) in anhydrous THF and cool to -100 °C.

    • Slowly add the pre-formed (dichloromethyl)lithium solution to the boronate ester solution via cannula, keeping the temperature at -100 °C.

    • Stir the reaction mixture at -100 °C for 1 hour.

    • Add a solution of zinc chloride (1.1 equivalents) in THF to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or neutral alumina.

Visualizations

Taniborbactam_Synthesis_Workflow Start 3-Borono-2- methoxybenzoic Acid ArylBoronate Aryl Boronate Ester (Pinanediol) Start->ArylBoronate Esterification Homologation1 First Matteson Homologation ArylBoronate->Homologation1 Homologation2 (S)-α-Chloro Boronate Ester Homologation1->Homologation2 Second Homologation AmineIntermediate α-Amino Boronate Intermediate Homologation2->AmineIntermediate Stereospecific Displacement AmideCoupling Amide Coupling (HATU) ProtectedTaniborbactam Protected Taniborbactam AmideCoupling->ProtectedTaniborbactam Deprotection Deprotection & Cyclization (BCl3) ProtectedTaniborbactam->Deprotection FinalProduct Taniborbactam Hydrochloride Deprotection->FinalProduct SideChain Carboxylic Acid Side Chain Synthesis SideChain->AmideCoupling AmineIntermediate->AmideCoupling

Caption: Overall synthetic workflow for this compound.

Matteson_Homologation_Troubleshooting Start Low Yield in Matteson Homologation? CheckTemp Is Temperature strictly -100°C? Start->CheckTemp AdjustTemp Action: Improve Cooling Bath CheckTemp->AdjustTemp No CheckMoisture Are Reagents & Glassware Anhydrous? CheckTemp->CheckMoisture Yes End Yield Improved AdjustTemp->End DryMaterials Action: Flame-dry Glassware, Use Anhydrous Solvents CheckMoisture->DryMaterials No CheckReagents Is n-BuLi Freshly Titrated? CheckMoisture->CheckReagents Yes DryMaterials->End TitrateBuLi Action: Titrate n-BuLi Before Use CheckReagents->TitrateBuLi No CheckReagents->End Yes TitrateBuLi->End

Caption: Troubleshooting logic for low yield in Matteson homologation.

References

Technical Support Center: Interpreting Taniborbactam MIC Results for Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with taniborbactam. It provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the accurate interpretation of Minimum Inhibitory Concentration (MIC) results, particularly when dealing with resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is taniborbactam and what is its mechanism of action?

Taniborbactam (formerly VNRX-5133) is a broad-spectrum β-lactamase inhibitor.[1][2] It is a bicyclic boronate compound that inhibits a wide range of β-lactamase enzymes, including Ambler class A, C, D serine-β-lactamases, and importantly, class B metallo-β-lactamases (MBLs) like VIM and NDM.[3] Taniborbactam is being developed in combination with the fourth-generation cephalosporin, cefepime, to restore its activity against multidrug-resistant Gram-negative bacteria.[4]

Q2: Is cefepime-taniborbactam FDA approved?

As of late 2025, cefepime-taniborbactam is not yet FDA approved. The FDA has issued a Complete Response Letter requesting additional chemistry, manufacturing, and controls (CMC) data. No new clinical trials were requested, and the manufacturer is working to address the FDA's feedback.

Q3: What are the primary resistance mechanisms against cefepime-taniborbactam?

Resistance to cefepime-taniborbactam can arise from several mechanisms, often in combination:

  • Specific Metallo-β-Lactamase (MBL) Variants: While taniborbactam inhibits many MBLs, certain variants, such as IMP-type MBLs, and specific variants of NDM (e.g., NDM-9) and VIM, show reduced susceptibility.[2][5]

  • Porin Channel Mutations/Loss: Reduced expression or loss of outer membrane porins, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, can decrease the intracellular concentration of cefepime, leading to elevated MICs even in the presence of taniborbactam.

  • Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport cefepime out of the bacterial cell, contributing to resistance.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in PBP3, the primary target of cefepime, can reduce the binding affinity of the antibiotic, leading to increased MICs.[6][7]

Troubleshooting Guide for Taniborbactam MIC Experiments

This guide addresses common issues encountered during taniborbactam MIC testing.

Issue 1: Out-of-Range Quality Control (QC) Results

Q: My MIC results for the recommended QC strains are consistently out of the acceptable range. What should I do?

A: Out-of-range QC results indicate a potential issue with the testing methodology. Follow these troubleshooting steps:

  • Verify QC Strain Integrity:

    • Ensure you are using the recommended QC strains, such as E. coli ATCC 25922, P. aeruginosa ATCC 27853, and K. pneumoniae ATCC 700603.

    • Confirm the purity and viability of your QC strain culture. Streak for isolation to check for contamination.

    • Use a fresh, subcultured isolate for each experiment.

  • Review Experimental Protocol:

    • Double-check all steps of the CLSI-recommended broth microdilution protocol.

    • Inoculum Preparation: The final inoculum density in the wells should be approximately 5 x 10^5 CFU/mL. Inoculum concentrations that are too high are a common cause of falsely elevated MICs.

    • Media: Use cation-adjusted Mueller-Hinton broth (CAMHB). Variations in cation concentration can affect antibiotic activity.

    • Taniborbactam Concentration: Ensure the fixed concentration of taniborbactam is accurate. For most studies, a fixed concentration of 4 µg/mL is used.

    • Incubation: Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Check Reagents and Materials:

    • Confirm the correct preparation and storage of the cefepime and taniborbactam stock solutions.

    • Ensure the microtiter plates are sterile and of good quality.

Issue 2: Unexpectedly High MIC Values for Test Isolates

Q: I am testing a clinical isolate that I expected to be susceptible to cefepime-taniborbactam, but the MIC is high. How do I interpret this?

A: An unexpectedly high MIC value warrants further investigation to understand the underlying resistance mechanism.

  • Confirm the Result: Repeat the MIC determination to rule out experimental error.

  • Characterize the Isolate:

    • Perform molecular characterization to identify the presence of β-lactamase genes, particularly MBLs (e.g., blaNDM, blaVIM, blaIMP).

    • Sequence the identified β-lactamase genes to check for variants known to confer resistance to taniborbactam (e.g., NDM-9).

  • Consider Other Resistance Mechanisms: If a known resistance-conferring β-lactamase is not identified, investigate other potential mechanisms:

    • Porin Loss: Evaluate the expression of major outer membrane porins.

    • Efflux Pump Overexpression: Use an efflux pump inhibitor in conjunction with cefepime-taniborbactam in an MIC assay to see if susceptibility is restored.

    • PBP Mutations: Sequence the genes encoding for key PBPs, such as PBP3.

Issue 3: Difficulty Interpreting Results for IMP-type MBL Producers

Q: What is the expected activity of cefepime-taniborbactam against isolates producing IMP-type MBLs?

A: Taniborbactam generally does not have potent inhibitory activity against IMP-type MBLs.[2] Therefore, it is expected that isolates producing these enzymes will exhibit elevated MICs to cefepime-taniborbactam. When testing such isolates, a high MIC value is an expected result and reflects the known spectrum of activity of taniborbactam.

Data Presentation: Cefepime-Taniborbactam MIC Data

The following tables summarize the in vitro activity of cefepime-taniborbactam against various resistant Gram-negative bacilli. MICs are presented as µg/mL.

Table 1: Cefepime-Taniborbactam MICs for Carbapenem-Resistant Enterobacterales

OrganismResistance MechanismCefepime MIC50Cefepime MIC90Cefepime-Taniborbactam MIC50Cefepime-Taniborbactam MIC90
K. pneumoniaeKPC>64>6414
K. pneumoniaeOXA-48-like>64>640.52
K. pneumoniaeNDM>64>6418
K. pneumoniaeVIM>64>640.54
E. coliNDM>64>640.54
Enterobacter spp.VIM>64>6418

Table 2: Cefepime-Taniborbactam MICs for Carbapem-Resistant Pseudomonas aeruginosa

Resistance MechanismCefepime MIC50Cefepime MIC90Cefepime-Taniborbactam MIC50Cefepime-Taniborbactam MIC90
VIM32>64832
IMP>64>6432>64
GES>64>64832
Multidrug-resistant32>64816

Experimental Protocols

Broth Microdilution MIC Testing for Cefepime-Taniborbactam

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Cefepime and taniborbactam analytical grade powder

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of cefepime and taniborbactam in a suitable solvent and sterilize by filtration.

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of cefepime in CAMHB in the microtiter plates.

    • Add a fixed concentration of taniborbactam (typically 4 µg/mL) to each well containing the cefepime dilutions.

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plates: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of cefepime (in the presence of a fixed concentration of taniborbactam) that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_iso Isolate Preparation (Fresh Culture) prep_inoc Inoculum Standardization (0.5 McFarland) prep_iso->prep_inoc inoculation Inoculation of Microtiter Plate prep_inoc->inoculation prep_drug Drug Dilution Series (Cefepime + 4 µg/mL Taniborbactam) prep_drug->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation read_mic Visual Reading of MIC incubation->read_mic interpret Interpretation of Results read_mic->interpret qc_check QC Check read_mic->qc_check unexpected_mic Unexpected High MIC interpret->unexpected_mic

Caption: Experimental workflow for taniborbactam MIC testing.

interpretation_logic start High Cefepime-Taniborbactam MIC Observed check_qc Are QC results in range? start->check_qc troubleshoot_assay Troubleshoot Assay (Inoculum, Media, Reagents) check_qc->troubleshoot_assay No characterize_isolate Characterize Isolate Resistance Mechanisms check_qc->characterize_isolate Yes check_mbl IMP-type MBL present? characterize_isolate->check_mbl check_other_mbl Other MBL variant (e.g., NDM-9)? check_mbl->check_other_mbl No expected_resistance Expected Resistance check_mbl->expected_resistance Yes check_other_mech Investigate other mechanisms (Porins, Efflux, PBPs) check_other_mbl->check_other_mech No potential_resistance Potential Resistance Mechanism Identified check_other_mbl->potential_resistance Yes check_other_mech->potential_resistance

Caption: Logical workflow for interpreting high taniborbactam MIC results.

References

Technical Support Center: Taniborbactam Time-Kill Curve Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for taniborbactam time-kill curve experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro time-kill assays involving taniborbactam, typically in combination with a partner β-lactam antibiotic such as cefepime.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the planning, execution, and interpretation of taniborbactam time-kill curve experiments.

1. Experimental Planning & Setup

Question: What is the appropriate concentration of taniborbactam to use in a time-kill experiment?

Answer: A fixed concentration of 4 µg/mL of taniborbactam is frequently used in research settings when testing its potentiation of a partner antibiotic like cefepime.[1][2] This concentration is chosen based on in vitro assessments, correlation with nonclinical infection models, and pharmacokinetic-pharmacodynamic modeling.[2] However, the optimal concentration can depend on the specific bacterial isolate and the research question. It is recommended to perform initial checkerboard or MIC potentiation assays to confirm the utility of this concentration for your specific strains.

Question: What are the essential controls for a taniborbactam time-kill assay?

Answer: To ensure the validity of your results, the following controls are essential:

  • Growth Control: The bacterial isolate in broth without any antimicrobial agent. This is crucial for observing the natural growth kinetics of the organism.

  • Partner Antibiotic Alone: The β-lactam antibiotic (e.g., cefepime) at the same concentrations being tested in combination with taniborbactam. This demonstrates the activity of the β-lactam by itself.

  • Taniborbactam Alone: Taniborbactam at the fixed concentration (e.g., 4 µg/mL) used in the combination arms. Taniborbactam itself is expected to have no significant antibacterial activity.[2]

  • Vehicle Control: If the antimicrobial agents are dissolved in a solvent (like DMSO), a control with the highest concentration of the solvent used in the experiment should be included to rule out any inhibitory effects of the solvent itself.

2. Troubleshooting Unexpected Results

Question: Why is there no bactericidal activity observed even though the isolate is susceptible in MIC testing?

Answer: Several factors could contribute to this discrepancy:

  • Inoculum Effect: A significant increase in the MIC of a β-lactam antibiotic at a higher bacterial inoculum is known as the inoculum effect.[3] Time-kill experiments typically use a higher starting inoculum (~5 x 105 to 5 x 106 CFU/mL) than standard MIC tests. This higher density of bacteria, especially if they produce β-lactamases, can overwhelm the antibiotic combination, leading to reduced efficacy.[3] Consider testing a lower initial inoculum if this is suspected.

  • Adherence to Plastics: Some compounds can adsorb to the surface of plastic labware (e.g., tubes, microplates), reducing the effective concentration of the drug in the medium.[4] While not specifically documented for taniborbactam in this context, it is a potential issue. If this is a concern, consider using glass tubes for the experiment.

  • Suboptimal Drug Concentrations: The chosen concentrations of the partner antibiotic may be insufficient to achieve bactericidal activity. It is common to test a range of concentrations, typically multiples of the MIC (e.g., 0.25x, 1x, 4x, 16x MIC).[1]

Question: The bacterial count initially drops but then regrows after 8 or 12 hours. What does this mean?

Answer: This phenomenon, often seen as a V-shaped curve, can be attributed to several factors:

  • Selection of Resistant Subpopulations: The initial inoculum may contain a small number of resistant bacteria that survive and proliferate after the susceptible population is killed.

  • Drug Degradation: As mentioned previously, if the antibiotic combination degrades over time, its concentration may fall below the MIC, allowing the surviving bacteria to regrow.

  • Emergence of Persister Cells: Persister cells are a subpopulation of bacteria that are phenotypically tolerant to antibiotics and can survive high concentrations without being genetically resistant.[3] These cells can resume growth once the antibiotic concentration decreases.

Question: There is high variability between my experimental replicates. What could be the cause?

Answer: High variability can stem from several sources:

  • Inaccurate Inoculum Preparation: Inconsistent starting bacterial densities between replicates will lead to different results. Ensure a standardized and well-mixed inoculum is used for all tubes.

  • Pipetting Errors: Inaccurate pipetting of antibiotics or bacterial culture can significantly impact the results. Calibrate your pipettes regularly.

  • Inadequate Mixing: Ensure the contents of each tube are well-mixed after inoculation and at each sampling time point.

  • Clumping of Bacteria: Some bacterial species tend to clump, leading to errors in dilution and plating. Gently vortexing before sampling can help, but avoid excessive agitation that could damage the cells.

Question: My growth control did not reach the expected density or grew poorly. How does this affect my results?

Answer: A poorly growing control invalidates the experiment. The principle of a time-kill assay is to measure the reduction in bacterial viability against a robustly growing population. Poor growth could be due to issues with the media, incubation conditions, or the viability of the initial bacterial culture. The experiment should be repeated with fresh media and a freshly prepared inoculum.

Data Presentation

Table 1: Interpretation of Time-Kill Curve Results

OutcomeDefinitionTypical Curve Appearance
Bactericidal Activity ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5]A sharp and sustained drop in viable counts below the 99.9% killing threshold.
Bacteriostatic Activity < 3-log₁₀ reduction in CFU/mL from the initial inoculum, with the bacterial count remaining similar to the starting inoculum.The viable count remains relatively constant over the time course, close to the initial inoculum level.
No Effect Bacterial growth curve is similar to the growth control.The curve follows a similar trajectory to the growth control curve.
Regrowth Initial killing followed by an increase in CFU/mL at later time points.A "V-shaped" curve where the bacterial count first decreases and then increases.

Table 2: Example Concentrations for a Cefepime-Taniborbactam Time-Kill Assay

This table provides an example based on a hypothetical MIC of Cefepime + 4 µg/mL Taniborbactam of 4 µg/mL. Concentrations should be adapted based on experimentally determined MICs.

Treatment ArmCefepime Conc. (µg/mL)Taniborbactam Conc. (µg/mL)Rationale
Growth Control00Baseline bacterial growth
Taniborbactam Control04Assess activity of inhibitor alone
Cefepime Alone (1x MIC)40Activity of β-lactam at MIC
Cefepime Alone (4x MIC)160Activity of β-lactam at supra-MIC
Cefepime + Taniborbactam (0.25x MIC)14Sub-inhibitory combination
Cefepime + Taniborbactam (1x MIC)44Inhibitory combination
Cefepime + Taniborbactam (4x MIC)164Supra-inhibitory combination

Experimental Protocols

Protocol 1: Standard Time-Kill Curve Assay for Cefepime-Taniborbactam

This protocol is a generalized procedure and should be optimized for specific bacterial strains and laboratory conditions. It is based on CLSI guidelines and published methodologies.[1]

1. Materials:

  • Test organism (e.g., E. coli, K. pneumoniae, P. aeruginosa)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Cefepime and Taniborbactam stock solutions (prepare fresh or store as per manufacturer's instructions)

  • Sterile glass or polypropylene tubes

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Tryptic Soy Agar) for colony counting

  • Spectrophotometer

  • Incubator shaker (37°C)

2. Inoculum Preparation:

  • From a fresh overnight culture plate, pick 3-5 colonies and inoculate into a tube of CAMHB.

  • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

  • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 105 CFU/mL. Verify the starting inoculum by plating serial dilutions and performing a colony count.

3. Assay Setup:

  • Prepare tubes with the appropriate concentrations of cefepime and/or taniborbactam in CAMHB. Include all necessary controls (see FAQs).

  • Inoculate each tube with the prepared bacterial suspension to the final target density.

  • Incubate all tubes at 37°C, preferably with shaking.

4. Sampling and Viable Counts:

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[1]

  • Perform serial 10-fold dilutions in sterile saline or PBS to minimize antibiotic carryover.

  • Plate a specific volume (e.g., 20-100 µL) of each appropriate dilution onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

5. Data Analysis:

  • Convert the CFU/mL values to log₁₀ CFU/mL.

  • Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each treatment condition.

  • Analyze the curves to determine if the effect is bactericidal, bacteriostatic, or indifferent (see Table 1).

Visualizations

Taniborbactam's Mechanism of Action

Taniborbactam is a β-lactamase inhibitor that protects β-lactam antibiotics, like cefepime, from degradation by a wide range of β-lactamase enzymes produced by resistant bacteria.

cluster_0 Bacterial Periplasm BetaLactamase β-Lactamase Enzyme Hydrolysis Hydrolysis (Inactivation) BetaLactamase->Hydrolysis [2] Cefepime Cefepime Cefepime->BetaLactamase [1] PBP Penicillin-Binding Protein (PBP) Cefepime->PBP [4] Taniborbactam Taniborbactam Taniborbactam->BetaLactamase [3] Blocks CellWall Cell Wall Synthesis PBP->CellWall [5] Inhibits Binding Binding & Inhibition Lysis Cell Lysis CellWall->Lysis [6] Leads to

Caption: Mechanism of Cefepime-Taniborbactam Synergy.

Experimental Workflow for Time-Kill Assay

The following diagram outlines the key steps in performing a time-kill curve experiment.

A 1. Inoculum Preparation (Log-phase culture diluted to ~5x10^5 CFU/mL) B 2. Assay Setup (Tubes with broth, antibiotics, and controls) A->B C 3. Inoculation & Incubation (Add bacteria to tubes, incubate at 37°C) B->C D 4. Time-Point Sampling (Aseptically remove aliquots at 0, 2, 4, 6, 24h) C->D E 5. Serial Dilution & Plating D->E F 6. Incubation of Plates (18-24h at 37°C) E->F G 7. Colony Counting (CFU/mL) F->G H 8. Data Analysis & Plotting (Log10 CFU/mL vs. Time) G->H

Caption: Standard workflow for a time-kill curve experiment.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common unexpected outcomes in time-kill experiments.

Start Unexpected Result Observed Q1 Is the Growth Control Normal? Start->Q1 A1_No No: Invalid Experiment - Check media - Check inoculum viability - Check incubation conditions Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 What is the issue? A1_Yes->Q2 Issue1 No Killing Observed Q2->Issue1 No Killing Issue2 Regrowth after Initial Killing Q2->Issue2 Regrowth Troubleshoot1 Possible Causes: - High Inoculum Effect - Drug Adsorption to Plastic - Incorrect Drug Concentration - Innate High-Level Resistance Issue1->Troubleshoot1 Troubleshoot2 Possible Causes: - Drug Degradation over 24h - Selection of Resistant Subpopulation - Presence of Persister Cells Issue2->Troubleshoot2

Caption: A decision tree for troubleshooting time-kill assay results.

References

Technical Support Center: Optimizing Taniborbactam Delivery in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with taniborbactam. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving taniborbactam for in vivo studies?

For in vivo testing, taniborbactam can be reconstituted to 10 mg/mL using sterile water for injection.[1] Subsequent dilutions to achieve the final desired concentration for dosing can be made in sterile 0.9% normal saline (NS) solution.[1] For in vitro testing, a master stock solution of 10 mg/mL can be prepared in DMSO.[1]

Q2: How should taniborbactam solutions be stored?

Stock solutions of taniborbactam hydrochloride can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[2] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2]

Q3: What is the typical route of administration for taniborbactam in murine models?

In published studies, taniborbactam, often in combination with cefepime, is administered via subcutaneous (s.c.) injection in murine infection models.[1][2][3]

Q4: How can human-simulated exposures of taniborbactam be achieved in mice?

Developing dosing regimens that result in murine plasma exposures similar to those in humans is crucial for translational studies.[4] This often involves conducting pharmacokinetic studies in the specific animal model to determine the appropriate dosage and frequency.[3][4] For example, a human-simulated regimen equivalent to a clinical dose of 0.5 g of taniborbactam administered every 8 hours as a 2-hour infusion has been established in murine models.[3][5]

Q5: What are the key pharmacokinetic parameters of taniborbactam in mice?

Pharmacokinetic parameters for taniborbactam in mice have been described. In one study, the half-life (T½) was 0.16 hours, clearance (CL) was 618 mL/h/kg, and the volume of distribution at steady state (Vss) was 143 mL/kg.[2][6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or lower than expected efficacy Suboptimal Dosing: The administered dose may not be achieving the target pharmacokinetic/pharmacodynamic (PK/PD) index.- Conduct dose-fractionation studies to determine the PK/PD index that best correlates with efficacy (e.g., fAUC/MIC).[3][5]- Perform pharmacokinetic studies in your specific infection model to ensure target exposures are being met.[3][4]
Drug Stability: Improper storage or handling of taniborbactam solutions could lead to degradation.- Prepare fresh working solutions daily.[2]- Store stock solutions under the recommended conditions (-80°C or -20°C, protected from light).[2]
Bacterial Resistance: The bacterial strain used may possess resistance mechanisms not fully overcome by the cefepime/taniborbactam combination.- Confirm the MIC of cefepime/taniborbactam against your specific isolate.[1][7]- Be aware that resistance can arise from multiple mechanisms, including certain metallo-β-lactamases (like IMP), PBP3 alterations, and efflux pump upregulation.[8]
High variability in animal responses Inconsistent Drug Administration: Variation in injection volume or technique can lead to differing exposures.- Ensure precise and consistent administration technique, particularly for subcutaneous injections.- Use appropriate and calibrated equipment for dosing.
Animal Health Status: Underlying health issues in the animals can affect drug metabolism and immune response.- Use specific-pathogen-free (SPF) animals from a reputable supplier.[4]- Closely monitor animals for any signs of distress or illness unrelated to the induced infection.[4]
Difficulty in achieving neutropenia Improper Cyclophosphamide Dosing or Timing: The regimen for inducing neutropenia may need optimization for your specific animal strain or supplier.- A common regimen is injecting cyclophosphamide intraperitoneally at 150 mg/kg four days before inoculation and 100 mg/kg one day before.[3]- Verify the neutropenic state through blood counts if encountering issues.

Data Presentation

Table 1: Pharmacokinetic Parameters of Taniborbactam in Mice

ParameterValueReference
Half-life (t1/2)0.16 h[6]
Volume of Distribution (Vss)143 mL/kg[6]
Clearance (CL)618 mL/h/kg[6]
Protein Binding (mice)19.4%[3][4]
Protein Binding (human)0%[3][4]

Table 2: Efficacy of Cefepime/Taniborbactam in Murine Infection Models

Infection ModelBacterial SpeciesCefepime/Taniborbactam MIC Range (mg/L)Average Log10 CFU Reduction vs. ControlReference
Complicated UTIEnterobacterales0.06 - 16>4 log10 cfu/kidney[4]
Complicated UTIP. aeruginosa4 - 16~6.5 log10 cfu/kidney[4]
Thigh InfectionEnterobacterales & P. aeruginosa0.06 - 16≥1 log reduction with human-simulated regimen[3]
PneumoniaEnterobacterales & P. aeruginosa0.12 - 16>1 log kill in 18/18 strains with human-simulated regimen[9]

Experimental Protocols

1. Neutropenic Murine Thigh Infection Model

  • Animal Model: Specific-pathogen-free, female CD-1 or ICR mice.[4][9]

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[3]

  • Infection: Inject 0.1 mL of a bacterial suspension (e.g., 10^7 cfu/mL) intramuscularly into each thigh.[3]

  • Treatment: Initiate antimicrobial therapy (e.g., subcutaneous injection of cefepime/taniborbactam) 2 hours post-infection.[3]

  • Efficacy Endpoint: At 24 hours post-treatment initiation, euthanize mice, homogenize thigh tissue, and determine bacterial counts (CFU/thigh).[3]

2. Murine Pneumonia Model

  • Animal Model: Female ICR mice.[9]

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at 250 mg/kg four days before inoculation and 100 mg/kg one day before.[7]

  • Renal Impairment (optional, to aid in humanizing regimens): Administer uranyl nitrate (5 mg/kg) intraperitoneally 3 days before inoculation.[7]

  • Infection: Inoculate mice intranasally with 50 µL of a bacterial suspension (e.g., 10^7 cfu/mL) in 3% mucin.[9]

  • Treatment: Begin treatment 2 hours after inoculation.[1][7]

  • Efficacy Endpoint: Determine the change in log10 CFU/lungs at 24 hours compared to 0-hour controls.[9]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (48h) neutropenia_induction Induce Neutropenia (Cyclophosphamide) animal_acclimatization->neutropenia_induction bacterial_inoculation Bacterial Inoculation (e.g., Thigh, Lung) neutropenia_induction->bacterial_inoculation drug_prep Prepare Taniborbactam (Reconstitute in Sterile Water) treatment_initiation Initiate Treatment (2h post-infection) (Subcutaneous Injection) drug_prep->treatment_initiation bacterial_inoculation->treatment_initiation euthanasia Euthanasia & Tissue Harvest (24h post-treatment) treatment_initiation->euthanasia bacterial_quantification Bacterial Quantification (CFU/organ) euthanasia->bacterial_quantification data_analysis Data Analysis (Log Reduction) bacterial_quantification->data_analysis

Caption: General workflow for in vivo efficacy studies of taniborbactam in murine infection models.

troubleshooting_workflow start Inconsistent Efficacy Observed check_dosing Is dosing regimen optimized? start->check_dosing check_stability Are drug solutions freshly prepared and properly stored? check_dosing->check_stability No conduct_pk Conduct PK studies to match human exposure. check_dosing->conduct_pk Yes check_mic Has the MIC of the strain been confirmed? check_stability->check_mic No implement_storage_protocol Implement strict storage and preparation protocols. check_stability->implement_storage_protocol Yes sequence_strain Consider sequencing for resistance mechanisms. check_mic->sequence_strain Yes end_good Efficacy Improved check_mic->end_good No review_pd Review fAUC/MIC targets. conduct_pk->review_pd review_pd->end_good implement_storage_protocol->end_good sequence_strain->end_good

References

Taniborbactam Kinetic Enzyme Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing taniborbactam in kinetic enzyme assays. The information is tailored for scientists and drug development professionals to navigate common experimental challenges and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Assay Setup & Reagents

  • Question: My nitrocefin substrate solution appears red before adding the enzyme. What should I do?

    • Answer: A premature red color indicates degradation of the nitrocefin. This can be caused by exposure to light, improper storage temperature, or contamination. It is recommended to prepare fresh nitrocefin stock solution in DMSO, store it protected from light at -20°C, and dilute it in the appropriate buffer (e.g., PBS with neutral pH) just before use. If the working solution is still red, it may be necessary to dilute it further until a yellow color is achieved.[1]

  • Question: What are the optimal buffer conditions for a taniborbactam kinetic assay?

    • Answer: While the optimal buffer can be enzyme-specific, a common starting point is a phosphate buffer (e.g., 50-100 mM sodium phosphate) at a pH of 7.0. It is crucial to maintain a consistent pH throughout the experiment, as pH fluctuations can significantly impact enzyme activity and inhibitor binding.[2] The buffer should be at room temperature before initiating the assay.[3]

  • Question: My enzyme activity is lower than expected. What are the potential causes?

    • Answer: Low enzyme activity can stem from several factors:

      • Improper Enzyme Storage: Ensure the β-lactamase enzyme is stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[4]

      • Enzyme Denaturation: Keep the enzyme on ice before adding it to the reaction mixture to prevent denaturation.[5] High temperatures can lead to a significant loss of activity.[2]

      • Presence of Inhibitors in Sample/Buffer: Contaminants such as EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (>0.2%) can interfere with the assay.[3]

      • Incorrect Enzyme Concentration: Verify the active enzyme concentration. An enzyme titration should be performed to determine the concentration of active sites in the assay.[6]

2. Experimental Procedure

  • Question: I am observing a high background signal in my assay. How can I reduce it?

    • Answer: High background can be due to non-specific binding or buffer contamination. Ensure you are using a suitable microplate (e.g., clear, flat-bottom plates for colorimetric assays).[3] Running a blank control (all components except the enzyme) is essential to subtract the background absorbance. If the issue persists, consider preparing fresh buffers.

  • Question: The reaction rate is not linear. What does this indicate?

    • Answer: A non-linear reaction rate can indicate several issues:

      • Substrate Depletion: If the substrate concentration is too low, it will be consumed rapidly, leading to a decrease in the reaction rate. Ensure the substrate concentration is well above the Km for initial velocity measurements.[6]

      • Enzyme Instability: The enzyme may be losing activity over the course of the assay. This can be checked by monitoring the activity of the enzyme alone over the same time period.

      • Slow-Binding Inhibition: Some inhibitors, including potentially taniborbactam under certain conditions, may exhibit time-dependent inhibition, resulting in a curved progress curve. In such cases, a different data analysis model is required.[7]

  • Question: How long should I incubate the reaction?

    • Answer: The incubation time depends on the enzyme's activity. For kinetic assays, it is crucial to measure the initial velocity, which is the linear phase of the reaction. This is typically within the first 10-30 minutes.[8] It is recommended to take readings in kinetic mode every 2-3 minutes to identify the linear range.[4]

3. Data Analysis & Interpretation

  • Question: How do I calculate the IC50 value for taniborbactam?

    • Answer: The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. To determine the IC50, you need to perform a series of experiments with a fixed concentration of enzyme and substrate and varying concentrations of taniborbactam. The reaction rates are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal curve. The IC50 is the inflection point of this curve.[9]

  • Question: What is the difference between IC50 and Ki, and how can I determine the Ki?

    • Answer: The IC50 value is dependent on the experimental conditions, particularly the substrate concentration. The Ki (inhibition constant), on the other hand, is a true measure of the inhibitor's potency and is independent of substrate concentration. The Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.[9][10]

  • Question: My data shows a high degree of variability. What are the common sources of error?

    • Answer: Variability in enzyme kinetic data can arise from:

      • Pipetting Errors: Inaccurate pipetting of enzyme, substrate, or inhibitor can lead to significant errors. Ensure pipettes are calibrated and use proper pipetting techniques.[5]

      • Temperature Fluctuations: Even small changes in temperature can affect enzyme activity. Maintain a constant temperature throughout the assay.[2]

      • Inadequate Mixing: Ensure all components are thoroughly mixed upon initiation of the reaction.[5]

      • Data Analysis Artifacts: Using an inappropriate kinetic model for data fitting can lead to inaccurate results.

Quantitative Data Summary

The following tables summarize key kinetic parameters for taniborbactam against various β-lactamase enzymes. These values are compiled from published literature and serve as a reference for expected experimental outcomes.

Table 1: Taniborbactam Inhibition Constants (Ki) against various β-Lactamases

EnzymeAmbler ClassKi (µM)
KPC-2A0.017
CTX-M-15A0.009
SHV-5A0.013
P99 AmpCC0.002
NDM-1B10.081
VIM-2B10.019
IMP-1B1>30

Data compiled from Lomovskaya et al., 2020.[11]

Table 2: Taniborbactam 50% Inhibitory Concentrations (IC50) against Metallo-β-Lactamases (MBLs)

MBL VariantAmbler SubclassIC50 (µM)
NDM-1B10.1
NDM-5B10.1
NDM-7B10.002
NDM-9B153
VIM-1B10.03
VIM-2B10.01
IMP-1B118
SPM-1B10.01
GIM-1B10.01
SIM-1B1>64

Data compiled from Le Terrier et al., 2023.

Experimental Protocols

Detailed Methodology for a Standard Taniborbactam Kinetic Enzyme Assay using Nitrocefin

This protocol outlines a typical procedure for determining the inhibitory activity of taniborbactam against a β-lactamase enzyme using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • Taniborbactam

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 490 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of taniborbactam in DMSO.

    • Prepare a stock solution of nitrocefin in DMSO.

    • Dilute the β-lactamase enzyme to the desired working concentration in cold Assay Buffer. Keep the enzyme on ice.

    • Prepare serial dilutions of taniborbactam in Assay Buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add the following in order:

      • Assay Buffer

      • Taniborbactam solution (or vehicle control - Assay Buffer with the same percentage of DMSO)

      • β-lactamase enzyme solution

    • The final volume in each well before adding the substrate is typically 50-90 µL.

    • Include appropriate controls:

      • No-enzyme control: Assay Buffer, taniborbactam, and substrate (to check for substrate auto-hydrolysis).

      • No-inhibitor control: Assay Buffer, enzyme, and substrate (to measure 100% enzyme activity).

      • Blank: Assay Buffer and substrate only (for background subtraction).

  • Initiation of Reaction and Data Acquisition:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the nitrocefin solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 490 nm in kinetic mode.

    • Record data every 1-2 minutes for a period of 10-30 minutes.

  • Data Analysis:

    • Determine the initial velocity (V0) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Calculate the percent inhibition for each taniborbactam concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the taniborbactam concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Taniborbactam_Mechanism_of_Action cluster_0 Bacterial Cell BetaLactam_Antibiotic β-Lactam Antibiotic (e.g., Cefepime) PBP Penicillin-Binding Protein (PBP) BetaLactam_Antibiotic->PBP Inhibits Hydrolyzed_Antibiotic Hydrolyzed (Inactive) Antibiotic CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase Enzyme BetaLactamase->BetaLactam_Antibiotic Hydrolyzes Inactive_Complex Inactive Taniborbactam- β-Lactamase Complex Taniborbactam Taniborbactam Taniborbactam->BetaLactamase Inhibits

Caption: Mechanism of action of taniborbactam in protecting β-lactam antibiotics from degradation.

Kinetic_Assay_Workflow cluster_workflow Kinetic Enzyme Assay Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Setup 2. Assay Plate Setup (Controls & Test Wells) Prep->Setup Incubation 3. Pre-incubation (Enzyme + Inhibitor) Setup->Incubation Initiation 4. Reaction Initiation (Add Substrate) Incubation->Initiation Measurement 5. Kinetic Measurement (Absorbance vs. Time) Initiation->Measurement Analysis 6. Data Analysis (V₀, % Inhibition, IC₅₀/Kᵢ) Measurement->Analysis

Caption: General workflow for a taniborbactam kinetic enzyme inhibition assay.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart Start Problem Encountered LowActivity Low/No Enzyme Activity? Start->LowActivity HighBackground High Background? LowActivity->HighBackground No CheckEnzyme Check Enzyme Storage, Concentration, & Buffer LowActivity->CheckEnzyme Yes NonLinear Non-linear Rate? HighBackground->NonLinear No CheckReagents Check Substrate Integrity & Buffer Contamination HighBackground->CheckReagents Yes CheckConditions Check Substrate Concentration, Enzyme Stability, & Assay Time NonLinear->CheckConditions Yes Solution Problem Resolved NonLinear->Solution No CheckEnzyme->Solution CheckReagents->Solution CheckConditions->Solution

Caption: A logical approach to troubleshooting common issues in kinetic enzyme assays.

References

Technical Support Center: Taniborbactam In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with taniborbactam in in vivo efficacy studies. Our goal is to help you address potential sources of variability and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with taniborbactactam's in vivo efficacy?

A1: The primary PK/PD index for taniborbactam, when used in combination with cefepime, is the ratio of the free-drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC₀₋₂₄/MIC).[1][2] This index has been shown to correlate well with efficacy in neutropenic murine thigh and pneumonia infection models.[1][3]

Q2: How does taniborbactam's pharmacokinetic profile vary between subjects?

A2: In healthy human volunteers, taniborbactam has demonstrated dose-proportional pharmacokinetics with low intersubject variability.[4][5] Following single and multiple doses, it shows minimal accumulation in plasma.[4] However, it's important to note that patient-specific factors, particularly renal function, can introduce significant variability.[5][6][7]

Q3: What are the known resistance mechanisms that can affect the in vivo efficacy of the cefepime-taniborbactam combination?

A3: Taniborbactam is a broad-spectrum β-lactamase inhibitor active against Ambler class A, C, and D serine-β-lactamases, as well as class B metallo-β-lactamases (MBLs) like VIM and NDM.[4][8] However, its efficacy can be compromised by resistance mechanisms such as the presence of IMP-family MBLs, alterations in penicillin-binding protein 3 (PBP3), permeability defects, and upregulation of efflux pumps.[9][10]

Q4: Is there a significant difference in taniborbactam's efficacy between different animal models of infection?

A4: Yes, the infection model can influence the observed efficacy and the required PK/PD targets. For instance, higher exposures of taniborbactam may be needed in a murine pneumonia model compared to a thigh infection model to achieve similar efficacy endpoints.[1] This could be due to differences in infection pathogenesis, such as biofilm formation in the lungs, or a higher initial bacterial inoculum.[1]

Troubleshooting Guide

Problem 1: High variability in bacterial burden reduction between individual animals in the same treatment group.

Potential Cause Troubleshooting Step
Inconsistent Inoculum Preparation/Administration Ensure the bacterial inoculum is homogenous and that the administration technique (e.g., injection volume, site) is consistent across all animals. Verify the inoculum concentration via plating before and during the experiment.
Variability in Animal Health Status Use animals from a reputable supplier and allow for an adequate acclimatization period (minimum 48 hours) before starting the experiment.[1] Monitor animals for any signs of distress or illness that could impact the infection's progression or drug metabolism.
Inaccurate Drug Formulation or Administration Prepare fresh drug solutions for each experiment. For in vivo testing, taniborbactam can be reconstituted with sterile water and then diluted in sterile 0.9% normal saline.[1] Ensure accurate dosing based on the mean weight of the study mice population.[1]
Inter-animal Pharmacokinetic Variability While taniborbactam generally shows low intersubject variability, factors like underlying health conditions can influence drug exposure.[4][5] Consider including satellite animals for PK sampling to correlate individual exposures with efficacy outcomes.

Problem 2: The observed in vivo efficacy of cefepime-taniborbactam is lower than expected based on in vitro MIC values.

Potential Cause Troubleshooting Step
Suboptimal PK/PD Target Attainment Verify that the dosing regimen in your animal model achieves the target fAUC₀₋₂₄/MIC. This may require conducting pharmacokinetic studies to establish human-simulated regimens in your specific model.[1][2]
Presence of Unidentified Resistance Mechanisms The bacterial isolate may possess resistance mechanisms not inhibited by taniborbactam, such as certain MBLs (e.g., IMP), PBP3 mutations, or efflux pumps.[9][10] Consider whole-genome sequencing of the isolate to identify potential resistance determinants.
Infection Model-Specific Challenges The chosen infection model may present barriers to antibiotic penetration, such as in the case of biofilm formation in a pneumonia model.[1] Evaluate if the model is appropriate for the research question and consider alternative models if necessary.
Induction of β-lactamase Expression While not specifically reported for taniborbactam, some β-lactamase inhibitors can induce the expression of certain β-lactamases in vivo.[11] This is a less likely but possible contributing factor.

Quantitative Data Summary

Table 1: Taniborbactam Pharmacokinetic Parameters in Healthy Human Volunteers

ParameterValueReference
Terminal Elimination Half-life3.4 to 5.8 hours[4][5]
Primary Elimination Half-life Phase~2 hours[4][5]
Recovery in Urine (unchanged)~90% at steady-state[4][5]
Intersubject VariabilityLow[4][5]

Table 2: Median Taniborbactam fAUC₀₋₂₄/MIC Targets for Efficacy in Murine Models

Efficacy EndpointEnterobacteralesP. aeruginosaInfection ModelReference
Static Effect0.961.35Pneumonia[1][8][12]
1-log₁₀ kill4.033.02Pneumonia[1][8][12]
1-log₁₀ kill2.620.46Thigh Infection[2][3]

Experimental Protocols

Murine Pneumonia Model Protocol

  • Animal Preparation: Use specific-pathogen-free female ICR mice. Render the mice transiently neutropenic by intraperitoneal injections of cyclophosphamide at 250 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior to infection).[1]

  • Inoculum Preparation: Prepare a bacterial suspension in neutral buffered formalin and dilute it in sterile normal saline to the desired concentration (typically around 10⁷ CFU/mL).[2]

  • Infection: Anesthetize the mice and intranasally instill the bacterial suspension.

  • Treatment: Initiate treatment with cefepime and taniborbactam (or vehicle control) 2 hours post-infection. Administer drugs subcutaneously to simulate human plasma concentration-time profiles.[1][12]

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice, harvest the lungs, homogenize the tissue, and determine the bacterial burden by plating serial dilutions. Efficacy is measured as the change in log₁₀ CFU/lungs compared to 0-hour controls.[1][2]

Visualizations

Experimental_Workflow_Murine_Pneumonia_Model cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase animal_prep Animal Preparation (Neutropenia Induction) infection Intranasal Inoculation animal_prep->infection inoculum_prep Inoculum Preparation (~10^7 CFU/mL) inoculum_prep->infection treatment Initiate Treatment (2h post-infection) - Cefepime/Taniborbactam - Vehicle Control infection->treatment euthanasia Euthanasia (24h) treatment->euthanasia harvest Lung Harvest & Homogenization euthanasia->harvest plating Serial Dilution & Plating harvest->plating analysis Calculate log10 CFU/lung plating->analysis

Caption: Workflow for a murine pneumonia model to assess in vivo efficacy.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_solution Potential Solutions start High Variability or Low Efficacy Observed check_protocol Review Experimental Protocol (Dosing, Inoculum, Animal Handling) start->check_protocol check_pkpd Assess PK/PD Target Attainment (fAUC/MIC) start->check_pkpd check_resistance Evaluate Bacterial Isolate (Resistance Mechanisms) start->check_resistance refine_protocol Refine Protocol for Consistency check_protocol->refine_protocol adjust_dosing Adjust Dosing Regimen check_pkpd->adjust_dosing characterize_isolate Characterize Isolate Resistance Profile check_resistance->characterize_isolate

Caption: Logical workflow for troubleshooting unexpected results.

Taniborbactam_Action_Pathway cluster_inhibition Inhibition Cefepime Cefepime PBP Penicillin-Binding Proteins (PBPs) Cefepime->PBP Binding Taniborbactam Taniborbactam BetaLactamase β-Lactamase Enzyme (Serine & Metallo) Taniborbactam->BetaLactamase Inhibition BetaLactamase->Cefepime Hydrolysis CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition Lysis Cell Lysis CellWall->Lysis Leads to

References

Validation & Comparative

A Comparative Analysis of Taniborbactam and Vaborbactam Against KPC-Producing Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of carbapenem-resistant Enterobacterales (CRE), particularly Klebsiella pneumoniae producing Klebsiella pneumoniae carbapenemase (KPC), represents a critical global health threat. In response, novel β-lactam/β-lactamase inhibitor (BL/BLI) combinations have been developed. This guide provides an objective comparison of two prominent inhibitors, taniborbactam and vaborbactam, focusing on their efficacy against KPC-producing Klebsiella pneumoniae.

Introduction to the Inhibitors

Vaborbactam , a cyclic boronic acid-based BLI, is co-formulated with the carbapenem meropenem (Vabomere®). It was specifically designed to inhibit serine β-lactamases, with potent activity against KPC enzymes. The U.S. Food and Drug Administration (FDA) approved meropenem/vaborbactam in 2017 for complicated urinary tract infections (cUTIs).[1][2][3]

Taniborbactam (formerly VNRX-5133) is a newer, bicyclic boronate BLI developed in combination with the fourth-generation cephalosporin cefepime.[4] It is distinguished by its exceptionally broad spectrum of activity, inhibiting not only serine-β-lactamases but also metallo-β-lactamases (MBLs).[5][6] As of February 2024, the New Drug Application for cefepime-taniborbactam received a Complete Response Letter from the FDA citing manufacturing and control issues, with no new clinical trials or safety/efficacy concerns identified.[7][8][9]

Mechanism of Action: A Broader Spectrum for Taniborbactam

The primary distinction between the two inhibitors lies in their enzymatic inhibition profiles. Vaborbactam is a potent inhibitor of Ambler class A (which includes KPC) and class C serine β-lactamases.[10][11] However, it lacks activity against class B (metallo-β-lactamases) and class D carbapenemases like OXA-48.[11][12]

Taniborbactam demonstrates a more comprehensive inhibitory range, covering all four Ambler classes of β-lactamases: A, B, C, and D.[5][12] This gives cefepime-taniborbactam a significant advantage against pathogens that produce a wider array of resistance enzymes, including challenging MBLs like VIM and NDM, in addition to KPC and OXA enzymes.[12][13]

G cluster_Inhibitors β-Lactamase Inhibitors cluster_Enzymes Ambler Classes of β-Lactamases Taniborbactam Taniborbactam KPC Class A (e.g., KPC, ESBL) Taniborbactam->KPC Inhibits MBL Class B (e.g., NDM, VIM) Taniborbactam->MBL Inhibits AmpC Class C (e.g., AmpC) Taniborbactam->AmpC Inhibits OXA Class D (e.g., OXA-48) Taniborbactam->OXA Inhibits Vaborbactam Vaborbactam Vaborbactam->KPC Inhibits Vaborbactam->MBL No Activity Vaborbactam->AmpC Inhibits Vaborbactam->OXA No Activity G A Prepare 0.5 McFarland bacterial suspension B Dilute suspension to achieve ~5 x 10^5 CFU/mL final concentration A->B D Inoculate plates with standardized bacterial suspension B->D C Prepare 2-fold serial dilutions of β-lactam in microtiter plate (broth contains fixed inhibitor conc.) C->D E Incubate at 35°C for 16-20 hours D->E F Read plates for visible growth E->F G Determine MIC: Lowest concentration with no growth F->G

References

A Head-to-Head Comparison: Taniborbactam and Avibactam Against AmpC β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory prowess of two leading β-lactamase inhibitors, taniborbactam and avibactam, against clinically significant AmpC β-lactamases. This analysis is supported by a compilation of experimental data, detailed methodologies for key experiments, and visual representations of underlying mechanisms.

The emergence of AmpC-producing bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics. Taniborbactam and avibactam have emerged as crucial players in overcoming this resistance. Both inhibitors act via a covalent mechanism, but their distinct structural features lead to differences in their inhibitory profiles and kinetic parameters against AmpC enzymes.[1][2][3]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the key kinetic and microbiological parameters for taniborbactam and avibactam against various AmpC β-lactamases.

Table 1: Inhibition Constants (Ki) and Second-Order Rate Constants (k₂/K) against AmpC Enzymes

InhibitorAmpC EnzymeKi (μM)k₂/K (M⁻¹s⁻¹)Reference
Taniborbactam P99 AmpC0.01710⁴ - 10⁵[3]
PDC-34.1-fold lower Ki app than avibactamHigher kon than avibactam[4]
PDC-889-fold lower Ki app than avibactamHigher kon than avibactam[4]
Avibactam P. aeruginosa AmpC->10³[5]
E. cloacae AmpC->10³[5]

Ki app represents the apparent inhibition constant.

Table 2: Minimum Inhibitory Concentrations (MICs) of β-Lactam/Inhibitor Combinations against AmpC-producing Bacteria

Organism (AmpC Producer)β-LactamInhibitor (Concentration)MIC (μg/mL)Fold-Reduction in MICReference
E. coli (AmpC)CefepimeTaniborbactam-≥256[3]
P. aeruginosa (AmpC)CefepimeTaniborbactam-≥32[3]
P. aeruginosa (derepressed AmpC)CeftazidimeAvibactam (4 μg/mL)Restored to susceptible range-[1]
E. cloacae (derepressed AmpC)CeftazidimeAvibactam (4 μg/mL)Restored to susceptible range-[1]

Mechanism of Inhibition: A Reversible Covalent Interaction

Both taniborbactam and avibactam are non-β-lactam β-lactamase inhibitors that function through a reversible covalent mechanism.[1][2] The inhibition process involves two key steps: acylation and deacylation.

G E Free AmpC Enzyme (E) EI Non-covalent Complex (E•I) E->EI k_on I Inhibitor (I) EI->E k_off EI_star Covalent Acyl-Enzyme Complex (E-I*) EI->EI_star k_acyl (Acylation) EI_star->EI k_deacyl (Deacylation) Reversible

Caption: Reversible covalent inhibition of AmpC by taniborbactam and avibactam.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of taniborbactam and avibactam.

Determination of Inhibition Constants (Ki) and Kinetic Parameters

This protocol outlines the determination of steady-state kinetic parameters for the inhibition of AmpC β-lactamases using the chromogenic substrate nitrocefin.

Materials:

  • Purified AmpC enzyme

  • Taniborbactam or Avibactam stock solution

  • Nitrocefin stock solution (in DMSO)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the inhibitor (taniborbactam or avibactam) in phosphate buffer.

  • Assay Setup: In a 96-well microplate, add a fixed concentration of AmpC enzyme to each well containing the varying concentrations of the inhibitor. Incubate for a predetermined time (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the establishment of the enzyme-inhibitor equilibrium.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a specific concentration of nitrocefin to each well.

  • Data Acquisition: Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time in a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction for each inhibitor concentration.

    • Plot the reciprocal of the initial velocity (1/v₀) against the inhibitor concentration ([I]) (Dixon plot) or use non-linear regression analysis of the velocity versus substrate concentration data at different fixed inhibitor concentrations to determine the Ki value.

    • The second-order rate constant (k₂/K) can be determined from the slope of the plot of the observed pseudo-first-order rate constant (kobs) versus inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Mix_Enzyme_Inhibitor Mix Enzyme and Inhibitor in Plate Inhibitor_Dilutions->Mix_Enzyme_Inhibitor Enzyme_Prep Prepare AmpC Enzyme Solution Enzyme_Prep->Mix_Enzyme_Inhibitor Incubate Incubate for Equilibrium Mix_Enzyme_Inhibitor->Incubate Add_Nitrocefin Add Nitrocefin to Initiate Incubate->Add_Nitrocefin Measure_Absorbance Measure Absorbance at 486 nm Add_Nitrocefin->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity (v₀) Measure_Absorbance->Calculate_Velocity Plot_Data Plot Data (e.g., Dixon Plot) Calculate_Velocity->Plot_Data Determine_Ki Determine Ki and k₂/K Plot_Data->Determine_Ki

Caption: Workflow for determining AmpC inhibition kinetics.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a β-lactam antibiotic in combination with a fixed concentration of taniborbactam or avibactam, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • AmpC-producing bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solution

  • Taniborbactam or Avibactam stock solution (to achieve a fixed final concentration, typically 4 µg/mL for avibactam)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic and Inhibitor Preparation: Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB. Add a fixed concentration of taniborbactam or avibactam to each well containing the antibiotic dilutions.

  • Inoculation: Inoculate each well of the microplate with the prepared bacterial suspension. Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

  • Incubation: Incubate the microplates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Microplate with Bacteria Inoculum_Prep->Inoculate_Plate Antibiotic_Dilutions Prepare β-Lactam Serial Dilutions Add_Inhibitor Add Fixed Concentration of Inhibitor Antibiotic_Dilutions->Add_Inhibitor Add_Inhibitor->Inoculate_Plate Incubate_Plate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate_Plate Read_MIC Read MIC as Lowest Concentration with No Visible Growth Incubate_Plate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Both taniborbactam and avibactam are potent inhibitors of AmpC β-lactamases, significantly restoring the activity of partner β-lactam antibiotics. Kinetic data suggests that taniborbactam may exhibit more potent inhibition against certain AmpC variants, as indicated by lower apparent Ki values and higher association rates.[4] However, the clinical significance of these in vitro differences requires further investigation. The choice between these inhibitors will likely depend on the specific AmpC variants present, the partner β-lactam, and the overall resistance profile of the infecting pathogen. The provided experimental protocols offer a standardized framework for further comparative studies in this critical area of antimicrobial drug development.

References

Cefepime-Taniborbactam: A Comparative Guide on its Efficacy Against NDM-1 Producing E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1)-producing Enterobacterales, particularly Escherichia coli, represents a significant threat to public health. These multidrug-resistant organisms are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, leaving limited therapeutic options. This guide provides a comparative analysis of the efficacy of taniborbactam, a novel bicyclic boronate β-lactamase inhibitor, in combination with cefepime, against NDM-1-producing E. coli.

Executive Summary

Taniborbactam restores the in vitro activity of cefepime against NDM-1-producing E. coli and other Enterobacterales.[1][2][3] The combination of cefepime-taniborbactam has demonstrated potent activity, significantly reducing the minimum inhibitory concentrations (MICs) of cefepime against isolates that are otherwise resistant. This combination is a promising candidate for treating infections caused by these challenging pathogens.[4] However, like any antimicrobial, resistance can emerge, and certain NDM variants have shown reduced susceptibility to taniborbactam.[5][6][7]

Comparative In Vitro Efficacy

The following table summarizes the in vitro activity of cefepime-taniborbactam and comparator agents against NDM-producing Enterobacterales, including E. coli. Data is aggregated from multiple studies.

Antibiotic AgentOrganismMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference
Cefepime-TaniborbactamNDM-producing Enterobacterales0.5484.6 - 94.6[8][9][10]
CefepimeNDM-1-producing E. coli32>256-[4][11]
MeropenemNDM-producing Enterobacterales--45.2[8]
Ceftazidime-AvibactamNDM-producing Enterobacterales--59.6[8]
Aztreonam-AvibactamNDM-like-producing E. coli816-[11]

Note: MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility breakpoints may vary between studies.

Mechanism of Action: Taniborbactam's Inhibition of NDM-1

Taniborbactam is a dual-spectrum inhibitor, effective against both serine-β-lactamases and metallo-β-lactamases like NDM-1.[3][12] It works as a competitive inhibitor, binding to the active site of the NDM-1 enzyme.[1][2] This binding prevents the hydrolysis of cefepime, thereby restoring its antibacterial activity. The crystal structure of the NDM-1:taniborbactam complex reveals that specific residues, such as Lys224, are crucial for anchoring taniborbactam in the active site through hydrogen bonds.[13]

Below is a diagram illustrating the inhibitory action of taniborbactam on the NDM-1 enzyme, preventing the breakdown of cefepime.

G cluster_0 NDM-1 Producing E. coli Cell cluster_1 With Taniborbactam Cefepime Cefepime Hydrolysis Hydrolysis Cefepime->Hydrolysis Cell_Wall Cell Wall Synthesis Cefepime->Cell_Wall Inhibited by NDM-1 NDM1 NDM-1 Enzyme NDM1->Hydrolysis Inactive_Cefepime Inactive Cefepime Hydrolysis->Inactive_Cefepime Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Taniborbactam Taniborbactam NDM1_Inhibited NDM-1 Enzyme (Inhibited) Taniborbactam->NDM1_Inhibited Inhibits Cefepime_active Cefepime Cell_Wall_active Cell Wall Synthesis (Inhibited) Cefepime_active->Cell_Wall_active Inhibits Bacterial_Lysis_active Bacterial Lysis Cell_Wall_active->Bacterial_Lysis_active

Caption: Mechanism of Taniborbactam Action.

Experimental Protocols

The evaluation of cefepime-taniborbactam's efficacy against NDM-1 producing E. coli primarily relies on in vitro susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination:

  • Method: Broth microdilution is the standard method used, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2]

  • Procedure:

    • Bacterial isolates are grown to a standardized concentration.

    • Serial twofold dilutions of cefepime, with and without a fixed concentration of taniborbactam (typically 4 µg/mL), are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.[4][9]

    • The bacterial suspension is added to each well.

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Quality Control: Reference strains, such as E. coli ATCC 25922, are used to ensure the accuracy of the testing.[11]

The following diagram outlines the typical workflow for determining the MIC of cefepime-taniborbactam.

G start Start: Isolate NDM-1 producing E. coli prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Plates with Bacterial Suspension prepare_inoculum->inoculate prepare_plates Prepare Microtiter Plates with Serial Dilutions of Cefepime +/- Taniborbactam (4 µg/mL) prepare_plates->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Determine Susceptibility read_mic->end

Caption: Experimental Workflow for MIC Determination.

Resistance Mechanisms

While taniborbactam is a potent inhibitor of NDM-1, the emergence of resistance is a concern. Resistance to cefepime-taniborbactam in NDM-producing isolates can arise from:

  • Mutations in the blaNDM gene: Single amino acid substitutions in the NDM enzyme can reduce the binding affinity of taniborbactam. For example, the NDM-9 variant (E152K substitution) and others have shown resistance to taniborbactam.[5][6][7][14]

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in PBP3 can contribute to resistance against the cefepime component of the combination.[2]

  • Porin loss and efflux pumps: While not the primary mechanism for taniborbactam, these can contribute to reduced susceptibility to β-lactam antibiotics in general.

Conclusion

Cefepime-taniborbactam is a promising therapeutic option for infections caused by NDM-1-producing E. coli. Its potent in vitro activity, demonstrated by the significant reduction in cefepime MICs, addresses a critical unmet medical need. However, the potential for resistance through mutations in the NDM enzyme highlights the importance of continued surveillance and research into novel antimicrobial strategies. The experimental data underscores the necessity of susceptibility testing to guide clinical decision-making.

References

Taniborbactam's Efficacy Against Metallo-β-Lactamases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the inhibitory activity of taniborbactam against clinically significant metallo-β-lactamases (MBLs), with a comparative look at other MBL inhibitors.

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of β-lactamase enzymes, poses a significant threat to global health. Among these, metallo-β-lactamases (MBLs) are particularly concerning due to their broad-spectrum hydrolytic activity against nearly all β-lactam antibiotics, including carbapenems. Furthermore, clinically available β-lactamase inhibitors such as avibactam and vaborbactam are ineffective against these zinc-dependent enzymes.[1][2][3] This guide provides a comprehensive overview of the in vitro activity of taniborbactam (formerly VNRX-5133), a novel bicyclic boronate β-lactamase inhibitor, against a range of MBLs. Its performance is compared with other investigational and established inhibitors, supported by biochemical and microbiological data.

Biochemical Performance: Head-to-Head Inhibitory Activity

Taniborbactam has demonstrated potent direct inhibitory activity against a wide array of Ambler Class A, C, and D serine-β-lactamases, and importantly, against Class B MBLs.[4] Its mechanism against MBLs involves a competitive inhibition model. The tables below summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of taniborbactam and comparator agents against key MBLs.

Table 1: Biochemical Inhibitory Activity (IC50) of Taniborbactam and Comparators against Metallo-β-Lactamases

Metallo-β-LactamaseTaniborbactam (VNRX-5133) IC50 (µM)Xeruborbactam (QPX7728) IC50 (nM)Avibactam Ki (µM)Vaborbactam Ki (µM)
NDM-1 0.1[1]55[5]>30[1]No Inhibition[3]
NDM-9 53[1]---
NDM-30 Resistant[1]---
VIM-1 -14[5]--
VIM-2 Ki of 0.02[1]->30[1]-
VIM-83 Less inhibited than VIM-2 like enzymes[1]---
IMP-1 Weakly active[6]610[5]--
SPM-1 Active[1]Not inhibited[7]--
GIM-1 Active[1]Inhibited[7]--
DIM-1 Active[1]---
SIM-1 Not Active[1]---

Note: Data is compiled from multiple sources. Direct comparison of absolute values should be done with caution due to potential variations in experimental conditions.

Microbiological Activity: Restoring Cefepime's Potency

In combination with the fourth-generation cephalosporin cefepime, taniborbactam has been shown to restore its activity against MBL-producing Enterobacterales and Pseudomonas aeruginosa. The following tables present the Minimum Inhibitory Concentration (MIC) values for cefepime-taniborbactam and comparator combinations against clinical isolates harboring various MBLs.

Table 2: In Vitro Activity of Cefepime-Taniborbactam and Comparators against MBL-Producing Enterobacterales

Organism/EnzymeCefepime-Taniborbactam MIC90 (mg/L)Meropenem-Xeruborbactam MIC90 (mg/L)Ceftazidime-Avibactam Susceptibility (%)Meropenem-Vaborbactam Susceptibility (%)
All Enterobacterales 0.25[8][9]---
NDM-positive >16 (76% susceptible)[8][10]1[11][12]11.6[13]64.5[13]
VIM-positive 8 (100% susceptible)[14]1[11][12]--
MBL-producers (general) ≤8/4 (93.5% susceptible)[13]1[11][12]12.9[13]64.5[13]

Table 3: In Vitro Activity of Cefepime-Taniborbactam and Comparators against MBL-Producing P. aeruginosa

Organism/EnzymeCefepime-Taniborbactam MIC90 (mg/L)Meropenem-Xeruborbactam MIC90 (mg/L)Ceftazidime-Avibactam Susceptibility (%)
All P. aeruginosa 8[8][9]2-8-
VIM-positive 32 (87.4% susceptible)[10][14]-16.0[13]
MBL-producers (general) ≤8/4 (65.1% susceptible)[13]-16.0[13]

Visualizing the Mechanism and Workflow

To better understand the interaction of taniborbactam with MBLs and the experimental process for its evaluation, the following diagrams are provided.

MBL_Inhibition Mechanism of Metallo-β-Lactamase Inhibition by Taniborbactam cluster_MBL MBL Active Site MBL Metallo-β-Lactamase Zn1 Zn²⁺ MBL->Zn1 Zn2 Zn²⁺ MBL->Zn2 Inactive_Complex Reversible Inactive Enzyme-Inhibitor Complex MBL->Inactive_Complex Hydroxide Zn1->Hydroxide Zn2->Hydroxide Taniborbactam Taniborbactam (Bicyclic Boronate) Taniborbactam->Inactive_Complex Competitive Binding MIC_Workflow Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Prepare serial dilutions of Cefepime-Taniborbactam Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate microtiter plates containing drug dilutions Serial_Dilution->Inoculate_Plates Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Determine MIC as lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

References

The Synergistic Power of Taniborbactam: A Comparative Analysis with Meropenem and Cefepime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. A key resistance mechanism is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Taniborbactam, a novel broad-spectrum β-lactamase inhibitor, has shown considerable promise in restoring the activity of established antibiotics like meropenem and cefepime. This guide provides a comparative analysis of the synergy of taniborbactam with these two critical β-lactam agents, supported by in vitro experimental data.

Executive Summary

Taniborbactam, a bicyclic boronate, inhibits a wide range of β-lactamases, including serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (MBLs, Ambler class B).[1][2][3] This broad activity makes it a valuable partner for β-lactam antibiotics that are susceptible to degradation by these enzymes. Both meropenem, a carbapenem, and cefepime, a fourth-generation cephalosporin, are potent antibiotics whose efficacy can be compromised by β-lactamase production.[4][5][6] In vitro studies have demonstrated that taniborbactam synergistically enhances the activity of both meropenem and cefepime against a variety of challenging Gram-negative pathogens.

Mechanism of Action: A Synergistic Partnership

The synergy between taniborbactam and its partner β-lactams stems from their complementary mechanisms of action.

  • Meropenem and Cefepime: Both antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7][8][9] This disruption of peptidoglycan cross-linking leads to cell lysis and bacterial death.[10][11][12]

  • Taniborbactam: Taniborbactam acts as a "bodyguard" for the β-lactam antibiotic. It covalently and reversibly binds to the active site of β-lactamase enzymes, preventing them from hydrolyzing and inactivating meropenem or cefepime.[3][13][14][15] This allows the partner antibiotic to reach its PBP targets and exert its bactericidal effect.

Mechanism of Action: Taniborbactam Synergy cluster_bacteria Bacterial Cell Beta-lactamase Beta-lactamase Meropenem / Cefepime Meropenem or Cefepime Beta-lactamase->Meropenem / Cefepime Inactivates PBP Penicillin-Binding Proteins (PBPs) Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibits Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Taniborbactam Taniborbactam Taniborbactam->Beta-lactamase Inhibits Meropenem / Cefepime->PBP Binds to

Figure 1: Mechanism of taniborbactam synergy with β-lactam antibiotics.

Comparative In Vitro Efficacy

In vitro studies are crucial for assessing the potential of new antibiotic combinations. The following tables summarize data from studies evaluating the minimum inhibitory concentrations (MICs) of meropenem and cefepime, alone and in combination with taniborbactam, against various Gram-negative isolates. A lower MIC value indicates greater antibiotic potency.

Table 1: In Vitro Activity of Taniborbactam with Meropenem and Cefepime against Metallo-β-Lactamase (MBL)-Producing Klebsiella pneumoniae

Antibiotic CombinationMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Cefepime16 to >128128>128
Cefepime-Taniborbactam0.25 to >128216
Meropenem8 to >12864128
Meropenem-Taniborbactam0.06 to >12818

Data adapted from a study investigating MBL-producing K. pneumoniae isolates.[1]

Table 2: In Vitro Activity of Taniborbactam with Cefepime against Metallo-β-Lactamase (MBL)-Producing Pseudomonas aeruginosa

Antibiotic CombinationMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Cefepime8 to >12864128
Cefepime-Taniborbactam1 to >128832

Data adapted from a study investigating MBL-producing P. aeruginosa isolates.[1]

Table 3: In Vitro Activity of Taniborbactam with Cefepime and Meropenem against Various Gram-Negative Bacilli

Organism Group (Number of Isolates)Antibiotic CombinationMIC50 (mg/L)MIC90 (mg/L)
ESBL-producing Enterobacteriaceae (56)Cefepime-Taniborbactam0.060.25
AmpC-producing Enterobacteriaceae (61)Cefepime-Taniborbactam0.060.12
KPC-producing Enterobacteriaceae (66)Cefepime-Taniborbactam0.54
NDM-producing Enterobacteriaceae (87)Cefepime-Taniborbactam216
NDM-producing Enterobacteriaceae (87)Meropenem-Taniborbactam18
Carbapenem-non-susceptible P. aeruginosa (22)Cefepime-Taniborbactam832

Data adapted from a study on urinary Gram-negative bacilli.[16][17]

These data consistently demonstrate that the addition of taniborbactam significantly reduces the MICs of both meropenem and cefepime against a broad range of resistant Gram-negative bacteria, including those producing challenging β-lactamases like MBLs and KPCs.

Clinical Trial Insights: Cefepime-Taniborbactam vs. Meropenem

While direct clinical trials comparing taniborbactam/meropenem and taniborbactam/cefepime are not yet available, the phase 3 CERTAIN-1 trial provided valuable insights by comparing cefepime-taniborbactam to meropenem alone for the treatment of complicated urinary tract infections (cUTI).

The study found that cefepime-taniborbactam was superior to meropenem in achieving a composite clinical and microbiological response.[18][19][20][21][22] This superiority was sustained at a late follow-up visit.[18][20][22] Notably, against cefepime-resistant pathogens, the response rate was higher in the cefepime-taniborbactam group compared to the meropenem group.[18][20] As of early 2024, the FDA has requested additional manufacturing data for the New Drug Application of cefepime-taniborbactam.[23][24][25][26]

Experimental Protocols

The in vitro data presented in this guide were primarily generated using the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents.

Broth Microdilution for MIC Determination

Objective: To determine the minimum concentration of an antibiotic (alone or in combination) that inhibits the visible growth of a bacterium.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Microtiter plates (96-well)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

  • Stock solutions of cefepime, meropenem, and taniborbactam

Procedure:

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotics are prepared in CAMHB in the microtiter plate wells. For combination testing, a fixed concentration of taniborbactam (e.g., 4 mg/L) is added to each well containing the serially diluted partner antibiotic.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Experimental Workflow: Broth Microdilution MIC Assay Start Start Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Standardize Bacterial Inoculum Standardize Bacterial Inoculum Start->Standardize Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antibiotic Dilutions->Inoculate Microtiter Plate Standardize Bacterial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read and Record MIC Incubate Plate->Read MIC End End Read MIC->End

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Taniborbactam demonstrates potent synergy with both meropenem and cefepime against a wide array of multidrug-resistant Gram-negative bacteria in vitro. The addition of taniborbactam restores the activity of these essential β-lactam antibiotics against pathogens that have developed resistance through the production of various β-lactamases. While clinical data directly comparing the two combinations are awaited, the existing in vitro evidence and the promising results of the cefepime-taniborbactam clinical trial highlight the significant potential of taniborbactam-based combinations in addressing the critical challenge of antimicrobial resistance. Further research, including head-to-head clinical trials, will be instrumental in defining the optimal pairing and clinical utility of these synergistic combinations.

References

Taniborbactam Demonstrates Potent Efficacy Against Ceftazidime-Avibactam-Resistant Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the efficacy and mechanism of taniborbactam in overcoming resistance to the ceftazidime-avibactam combination.

The emergence of resistance to ceftazidime-avibactam (CZA), a cornerstone in the treatment of infections caused by carbapenem-resistant Enterobacterales (CRE), presents a significant clinical challenge. Taniborbactam, a novel bicyclic boronate β-lactamase inhibitor, in combination with cefepime, has demonstrated remarkable efficacy against a broad spectrum of CZA-resistant isolates. This guide provides a comprehensive comparison of taniborbactam's performance, supported by experimental data, to inform research and development efforts in the ongoing battle against antimicrobial resistance.

Overcoming Resistance: The Mechanism of Taniborbactam

Resistance to ceftazidime-avibactam is frequently driven by mutations in β-lactamase enzymes, particularly Klebsiella pneumoniae carbapenemase (KPC).[1][2][3] These mutations, such as the D179Y substitution in the Ω-loop of the KPC enzyme, can enhance the hydrolysis of ceftazidime or reduce the binding affinity of avibactam, rendering the combination ineffective.[1][3]

Taniborbactam distinguishes itself from avibactam through its broader and more potent inhibitory profile. It is a pan-spectrum inhibitor, active against not only serine β-lactamases (Ambler classes A, C, and D) but also metallo-β-lactamases (MBLs) like NDM and VIM, which are intrinsically resistant to avibactam.[2][4][5][6][7][8] This broader spectrum of activity allows cefepime-taniborbactam to overcome a wider range of resistance mechanisms.

cluster_0 Ceftazidime-Avibactam Action & Resistance cluster_1 Taniborbactam Mechanism of Action Ceftazidime Ceftazidime KPC_Enzyme KPC Enzyme (Wild-Type) Ceftazidime->KPC_Enzyme Hydrolysis KPC_Mutation KPC D179Y Mutant Ceftazidime->KPC_Mutation Enhanced Hydrolysis Avibactam Avibactam Avibactam->KPC_Enzyme Inhibition Avibactam->KPC_Mutation Reduced Inhibition KPC_Enzyme->KPC_Mutation Mutation Resistance CZA Resistance KPC_Mutation->Resistance Resistant_Enzymes Resistant β-Lactamases (KPC mutants, MBLs, etc.) Cefepime Cefepime Cefepime->Resistant_Enzymes Hydrolysis Taniborbactam Taniborbactam Taniborbactam->Resistant_Enzymes Potent Inhibition Susceptibility Restored Susceptibility

Fig 1. Mechanism of CZA resistance and taniborbactam action.

Comparative In Vitro Efficacy

The combination of cefepime and taniborbactam has consistently demonstrated superior in vitro activity against CZA-resistant isolates compared to other β-lactam/β-lactamase inhibitor combinations. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: Activity of Cefepime-Taniborbactam and Comparators against Ceftazidime-Avibactam-Resistant Enterobacterales

Organism/Resistance PhenotypeAntibiotic AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible
All Enterobacterales Cefepime-Taniborbactam0.25199.7%
Ceftazidime-Avibactam0.5197.8%
Meropenem-Vaborbactam0.120.597.4%
Ceftazidime-Avibactam-Resistant Enterobacterales Cefepime-Taniborbactam28≥90%
Ceftazidime-Avibactam>32>320%
Meropenem-Vaborbactam116-
KPC-Positive Enterobacterales Cefepime-Taniborbactam0.51100%
Ceftazidime-Avibactam0.51-
MBL-Positive Enterobacterales (NDM/VIM) Cefepime-Taniborbactam21684.6% (NDM) / 100% (VIM)
Ceftazidime-Avibactam>32>32-

Data compiled from multiple sources.[5][9]

Table 2: Activity of Cefepime-Taniborbactam and Comparators against Ceftazidime-Avibactam-Resistant P. aeruginosa

Resistance PhenotypeAntibiotic AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible
All P. aeruginosa Cefepime-Taniborbactam48-
Cefepime832-
Ceftazidime-Avibactam-Resistant P. aeruginosa Cefepime-Taniborbactam816>75%
Ceftazidime-Avibactam>32>320%
Multidrug-Resistant (MDR) P. aeruginosa Cefepime-Taniborbactam81682.2%
Ceftazidime-Avibactam83263.9%
Ceftolozane-Tazobactam43256.1%

Data compiled from multiple sources.[5][9]

Experimental Methodologies

The data presented in this guide are derived from studies employing standardized and rigorous experimental protocols. A typical workflow for evaluating the efficacy of a new antimicrobial agent like cefepime-taniborbactam is outlined below.

G A Bacterial Isolate Collection (CZA-Resistant Phenotypes) B Molecular Characterization (e.g., PCR for blaKPC, blaNDM) A->B C Antimicrobial Susceptibility Testing (AST) (Broth Microdilution - CLSI) B->C F Biochemical Assays (Purified Enzyme Kinetics) B->F D Determination of MIC₅₀ & MIC₉₀ C->D E Time-Kill Assays (Bactericidal vs. Bacteriostatic Activity) C->E H Data Analysis & Comparison D->H G In Vivo Infection Models (e.g., Murine Thigh/Lung Infection) E->G F->G G->H

Fig 2. Experimental workflow for evaluating taniborbactam efficacy.
Key Experimental Protocols:

  • Bacterial Isolates: A diverse panel of recent clinical isolates of Enterobacterales and P. aeruginosa with characterized resistance mechanisms is used.[4] This includes isolates with confirmed CZA resistance and those harboring various β-lactamase genes, such as blaKPC, blaNDM, blaVIM, and blaOXA-48.[4][6]

  • Antimicrobial Susceptibility Testing (AST): Minimum Inhibitory Concentrations (MICs) are determined using the reference broth microdilution or agar dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12] Taniborbactam is typically tested at a fixed concentration (e.g., 4 µg/mL) in combination with doubling dilutions of cefepime.[13]

  • Time-Kill Assays: These assays are performed to assess the bactericidal or bacteriostatic activity of the antimicrobial agents over time.[6][10] Bacterial cultures are exposed to the drugs at concentrations relative to their MIC (e.g., 1x, 2x, 4x MIC), and the number of viable cells (CFU/mL) is quantified at various time points over 24 hours.[10] A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[10]

  • Biochemical Assays: To understand the direct interaction between the inhibitor and the β-lactamase enzyme, kinetic parameters are determined using purified enzymes.[13][14] These experiments measure the rate of hydrolysis of the β-lactam by the enzyme in the presence and absence of the inhibitor to calculate parameters such as Kᵢ (inhibition constant) and k₂/K (inactivation efficiency).[14]

Conclusion

The available in vitro data strongly support the potent efficacy of cefepime-taniborbactam against a wide range of Gram-negative bacteria, including isolates resistant to ceftazidime-avibactam. The broad inhibitory spectrum of taniborbactam, which includes both serine- and metallo-β-lactamases, provides a crucial advantage over existing β-lactamase inhibitors. Cefepime-taniborbactam represents a promising therapeutic option for infections caused by these difficult-to-treat pathogens and warrants further clinical investigation. The continued surveillance and mechanistic study of resistance are essential to guide the clinical use of this and other novel antimicrobial agents.

References

Cefepime-Taniborbactam: A Comparative Analysis of In Vitro Activity from Global Surveillance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a critical global health challenge, necessitating the development of novel antimicrobial agents. Taniborbactam, a novel bicyclic boronate-based β-lactamase inhibitor, is in clinical development combined with cefepime. This combination aims to restore cefepime's activity against bacteria producing a wide range of β-lactamases, including serine- and metallo-β-lactamases (MBLs).[1][2][3][4][5] This guide provides a comparative overview of the in vitro activity of cefepime-taniborbactam against key Gram-negative pathogens, drawing data from recent global surveillance studies.

Comparative In Vitro Activity: Enterobacterales

Global surveillance data from the GEARS program (2018-2022) demonstrates the potent activity of cefepime-taniborbactam against a large collection of Enterobacterales isolates. The addition of taniborbactam significantly enhances the activity of cefepime, reducing the MIC90 by over 64-fold (from >16 mg/L to 0.25 mg/L).[1][2] This restoration of activity is particularly noteworthy against resistant phenotypes.

Organism (Phenotype) Cefepime-Taniborbactam Ceftazidime-Avibactam Meropenem-Vaborbactam Ceftolozane-Tazobactam
All Enterobacterales (n=20,725)
MIC50 (mg/L)0.06---
MIC90 (mg/L)0.25---
% Susceptible99.5% (at ≤16 mg/L)---
Meropenem-Resistant
% Susceptible≥89% (at ≤16 mg/L)>80% resistant>80% resistant>95% resistant
Ceftazidime-Avibactam-Resistant
% Susceptible>80% (at ≤16 mg/L)---
Difficult-to-Treat-Resistant (DTR)
% Susceptible≥89% (at ≤16 mg/L)---

Data sourced from the GEARS global surveillance programme 2018-22.[1][2] Comparator susceptibility percentages are derived from the reported resistance phenotypes for cefepime-taniborbactam.

Cefepime-taniborbactam also shows high rates of activity against isolates carrying specific β-lactamases, including 100% of KPC-positive, 99% of OXA-48-like-positive, 99% of ESBL-positive, 95% of VIM-positive, and 76% of NDM-positive isolates.[1][2]

Comparative In Vitro Activity: Pseudomonas aeruginosa

Against P. aeruginosa, taniborbactam lowers the cefepime MIC90 four-fold, from 32 to 8 mg/L.[1][2][6] The combination maintains robust activity against various resistant subsets, often outperforming other β-lactam/β-lactamase inhibitor combinations.

Organism (Phenotype) Cefepime-Taniborbactam Ceftazidime-Avibactam Ceftolozane-Tazobactam Meropenem
All P. aeruginosa (n=7,919)
MIC50 (mg/L)2---
MIC90 (mg/L)8---
% Susceptible96.5% (at ≤16 mg/L)---
Meropenem-Resistant
% Susceptible85% (at ≤16 mg/L)---
Ceftolozane-Tazobactam-Resistant
% Susceptible>70% (at ≤16 mg/L)47.2% susceptible--
MDR P. aeruginosa
% Susceptible85.4% (at ≤16 mg/L)-59.1% susceptible-

Data sourced from the GEARS global surveillance programme 2018-22 and a US surveillance study from 2018-2021.[1][2][5]

Experimental Protocols

The data presented is primarily derived from large-scale surveillance studies, such as the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) program.[2][7]

Bacterial Isolate Collection: Clinical isolates of Enterobacterales and P. aeruginosa were collected from patients with various infections across numerous medical centers globally.[2] Isolates were limited to one per patient per year to avoid duplication.

Antimicrobial Susceptibility Testing (AST): Minimum Inhibitory Concentrations (MICs) were determined using the reference broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[2][4][5] For cefepime-taniborbactam testing, taniborbactam was used at a fixed concentration of 4 mg/L in combination with doubling dilutions of cefepime.[1][2][6]

Genotypic Characterization: Isolates exhibiting elevated MICs to cefepime-taniborbactam (e.g., ≥16 mg/L) or resistance to carbapenems underwent further molecular analysis.[1][2] This included whole-genome sequencing (WGS) or polymerase chain reaction (PCR) followed by Sanger sequencing to identify the presence of β-lactamase genes and other resistance mechanisms.[1][2][6]

Global Antimicrobial Surveillance Workflow

The following diagram illustrates the typical workflow for a global surveillance study validating a new antimicrobial agent like cefepime-taniborbactam.

G cluster_collection Phase 1: Isolate Collection & Identification cluster_testing Phase 2: Antimicrobial Susceptibility Testing (AST) cluster_analysis Phase 3: Data Analysis & Characterization Collection Global Site Collection (Multiple Countries) Shipment Isolate Shipment to Central Lab Collection->Shipment Confirmation Species Confirmation (e.g., MALDI-TOF) Shipment->Confirmation AST Broth Microdilution (CLSI Standard) Confirmation->AST MIC Determine MIC Values (Cefepime + Fixed Taniborbactam) AST->MIC Data_Analysis Analyze MIC Data (MIC50, MIC90, % Susceptible) MIC->Data_Analysis Resistant_Isolates Isolate Selection (High Cef-Tani MICs) Data_Analysis->Resistant_Isolates WGS_PCR Genotypic Analysis (WGS or PCR) Resistant_Isolates->WGS_PCR Mechanism Identify Resistance Mechanisms WGS_PCR->Mechanism

Caption: Workflow of a global antimicrobial resistance surveillance study.

Conclusion

Global surveillance data consistently validates the potent in vitro activity of cefepime-taniborbactam against a broad range of contemporary Enterobacterales and P. aeruginosa clinical isolates. The combination demonstrates significant advantages over comparators, particularly against MDR, carbapenem-resistant, and difficult-to-treat-resistant phenotypes. This robust activity, including against isolates producing serine- and metallo-β-lactamases, supports the continued development of cefepime-taniborbactam as a valuable potential treatment option for serious infections caused by Gram-negative pathogens.[4][5][7]

References

Assessing the Post-Antibiotic Effect of Cefepime-Taniborbactam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the post-antibiotic effect (PAE) of the novel β-lactam/β-lactamase inhibitor combination, cefepime-taniborbactam. While direct experimental data on the PAE of the combination is not yet widely published, this document synthesizes available information on the individual components and related antibiotic classes to provide a scientifically grounded estimation of its potential performance. The guide also includes detailed experimental protocols for assessing PAE and highlights the synergistic mechanism of action of cefepime and taniborbactam.

Introduction to Cefepime-Taniborbactam

Cefepime-taniborbactam is an investigational antibiotic that pairs a fourth-generation cephalosporin, cefepime, with taniborbactam, a broad-spectrum β-lactamase inhibitor.[1][2] Taniborbactam is a boronic acid-based inhibitor that is active against a wide range of β-lactamases, including serine- and metallo-β-lactamases (MBLs) of Ambler classes A, B, C, and D.[3] This combination aims to restore the activity of cefepime against multidrug-resistant (MDR) Gram-negative bacteria, a critical challenge in clinical practice.

The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. A longer PAE allows for less frequent dosing intervals without compromising efficacy. For β-lactam antibiotics, the PAE against Gram-negative bacteria is generally short or absent. However, the addition of a β-lactamase inhibitor can potentially prolong this effect by protecting the β-lactam from enzymatic degradation and allowing for more sustained target engagement.

Comparative In Vitro Activity

While specific PAE data for cefepime-taniborbactam is emerging, its potent in vitro activity provides a strong indication of its enhanced efficacy. The addition of taniborbactam significantly lowers the minimum inhibitory concentrations (MICs) of cefepime against a wide array of resistant pathogens.

PathogenResistance MechanismCefepime MIC (μg/mL)Cefepime-Taniborbactam MIC (μg/mL)Fold Reduction in MIC
Escherichia coliKPC-3-producing128432
EnterobacteralesCarbapenem-resistant>16 (MIC90)0.25 (MIC90)>64
Pseudomonas aeruginosa-32 (MIC90)8 (MIC90)4

Data compiled from multiple sources. Actual values may vary depending on the specific strain and testing methodology.

Experimental Protocol: In Vitro Post-Antibiotic Effect Determination

The following is a generalized protocol for determining the in vitro PAE of an antimicrobial agent. This method can be adapted to assess cefepime-taniborbactam against relevant bacterial strains.

1. Bacterial Strain and Culture Preparation:

  • Select a bacterial strain of interest (e.g., a clinical isolate of Pseudomonas aeruginosa or Klebsiella pneumoniae).
  • Grow the bacteria in a suitable liquid medium (e.g., Mueller-Hinton Broth) to the logarithmic growth phase (approximately 10⁸ CFU/mL).

2. Antibiotic Exposure:

  • Determine the Minimum Inhibitory Concentration (MIC) of cefepime-taniborbactam for the selected strain using standard broth microdilution methods.
  • Expose a standardized inoculum of the bacteria (e.g., 10⁶ CFU/mL) to a specific concentration of cefepime-taniborbactam (typically 5-10 times the MIC) for a defined period (usually 1-2 hours) at 37°C with shaking.
  • Include a control culture with no antibiotic exposure.

3. Antibiotic Removal:

  • After the exposure period, rapidly remove the antibiotic. This can be achieved by:
  • Dilution: A 1:1000 or greater dilution of the culture in fresh, pre-warmed broth.
  • Centrifugation and Resuspension: Pellet the bacteria by centrifugation, discard the supernatant containing the antibiotic, and resuspend the pellet in fresh, pre-warmed broth. Repeat this washing step to ensure complete removal of the drug.

4. Monitoring of Bacterial Regrowth:

  • Incubate both the antibiotic-exposed and control cultures at 37°C.
  • Monitor bacterial growth over time by performing viable counts (colony-forming units per milliliter, CFU/mL) at regular intervals (e.g., every 30-60 minutes). This is typically done by plating serial dilutions of the cultures onto agar plates.

5. Calculation of the Post-Antibiotic Effect:

  • The PAE is calculated using the following formula: PAE = T - C
  • T: The time required for the viable count in the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
  • C: The time required for the viable count in the control culture to increase by 1 log₁₀ above its initial count.

Visualizing Experimental and Mechanistic Pathways

To better understand the experimental workflow and the underlying mechanism of cefepime-taniborbactam, the following diagrams are provided.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring cluster_analysis Analysis Bacterial Culture Bacterial Culture Log Phase Growth Log Phase Growth Bacterial Culture->Log Phase Growth Inoculum Inoculum Log Phase Growth->Inoculum Antibiotic Exposure (1-2h) Antibiotic Exposure (1-2h) Inoculum->Antibiotic Exposure (1-2h) Control (No Antibiotic) Control (No Antibiotic) Inoculum->Control (No Antibiotic) Drug Removal Drug Removal Antibiotic Exposure (1-2h)->Drug Removal Regrowth Monitoring Regrowth Monitoring Control (No Antibiotic)->Regrowth Monitoring Drug Removal->Regrowth Monitoring Viable Counts Viable Counts Regrowth Monitoring->Viable Counts Calculate PAE Calculate PAE Viable Counts->Calculate PAE

Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).

Cefepime_Taniborbactam_Mechanism cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Cell Wall Synthesis) Cell Lysis Cell Lysis PBP->Cell Lysis Leads to BetaLactamase β-Lactamase Enzyme Cefepime Cefepime BetaLactamase->Cefepime Hydrolyzes (Inactivates) Cefepime->PBP Inhibits Taniborbactam Taniborbactam Taniborbactam->BetaLactamase Inhibits

Caption: Synergistic mechanism of action of cefepime and taniborbactam.

Discussion and Comparative Assessment

The PAE of cefepime alone against Gram-negative bacteria is generally short, often less than one hour. This is a common characteristic of β-lactam antibiotics when used against these organisms. The primary reason for this is the production of β-lactamases, which can rapidly degrade the antibiotic once its concentration falls below a critical threshold.

The addition of taniborbactam is expected to significantly enhance the PAE of cefepime through several mechanisms:

  • Protection from Degradation: By irreversibly binding to and inactivating a broad spectrum of β-lactamases, taniborbactam protects cefepime from enzymatic hydrolysis. This allows cefepime to persist at its target sites—the penicillin-binding proteins (PBPs)—for a longer duration, even after the extracellular concentration of the drug has decreased.

  • Sustained PBP Inhibition: The prolonged presence of active cefepime leads to sustained inhibition of PBP activity, which is essential for bacterial cell wall synthesis. This continued disruption of cell wall maintenance can prevent the resumption of bacterial growth for an extended period.

  • Post-β-Lactamase Inhibitor Effect (P-BLIE): Some research suggests that certain β-lactamase inhibitors may exert a "post-inhibitor effect," where the β-lactamase enzyme remains inactivated for a period even after the inhibitor is no longer present. This would further contribute to the overall PAE of the combination. A study on the morphological effects of cefepime-taniborbactam on KPC-producing E. coli highlighted the long-lasting inhibition of β-lactamases by taniborbactam even after its removal from the medium.[4]

In comparison to other β-lactam/β-lactamase inhibitor combinations, the broad inhibitory spectrum of taniborbactam, particularly its activity against MBLs, suggests that cefepime-taniborbactam may exhibit a more consistent and prolonged PAE against a wider range of challenging Gram-negative pathogens. For instance, combinations where the inhibitor is not effective against the specific β-lactamase produced by the pathogen would be expected to have a negligible PAE, similar to that of the β-lactam alone.

Conclusion

While direct, quantitative data on the post-antibiotic effect of cefepime-taniborbactam are still forthcoming, the potent in vitro activity and the comprehensive inhibitory profile of taniborbactam strongly suggest that this combination will exhibit a clinically significant and prolonged PAE against a wide spectrum of multidrug-resistant Gram-negative bacteria. This extended period of bacterial growth suppression is a crucial pharmacodynamic advantage that could translate into more effective and convenient dosing regimens in clinical settings. Further dedicated PAE studies are warranted to precisely quantify this effect and to fully elucidate the pharmacodynamic profile of this promising new antibiotic combination.

References

Safety Operating Guide

Navigating the Disposal of Taniborbactam Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Taniborbactam hydrochloride, a novel β-lactamase inhibitor, is critical for maintaining laboratory safety and environmental integrity. In the absence of explicit manufacturer disposal directives, a risk-based approach grounded in established principles of pharmaceutical and chemical waste management is paramount.

Researchers, scientists, and drug development professionals handling this compound must adhere to a structured disposal workflow. This involves a thorough waste characterization, appropriate segregation, and selection of a compliant disposal pathway. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations to ensure full compliance.

Core Principles for Disposal

Proper disposal of chemical and pharmaceutical waste is a legal and ethical responsibility.[1][2] The primary goal is to prevent environmental contamination and minimize risks to public health.[2] Improper disposal, such as sewering, is broadly prohibited for pharmaceutical waste.[3] All pharmaceutical waste should be managed as a distinct and legally regulated waste stream, which often requires incineration.[1]

Quantitative Decision-Making Framework for Disposal

While specific quantitative disposal parameters for this compound are not publicly available, the following table outlines key considerations and general action thresholds based on standard laboratory and pharmaceutical waste management practices.

ParameterGuidelineAction RequiredRegulatory Consideration
Waste Classification Determine if the waste is hazardous or non-hazardous.Segregate hazardous from non-hazardous waste.[1]Governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[2][4]
Container Status Assess if the container is "RCRA empty.""RCRA empty" containers may be disposed of as solid waste, pending facility approval.[5] Non-empty containers must be managed as chemical waste.State regulations may be more stringent than federal laws.[2]
Spill Residue All materials used to clean up spills.Dispose of all spill cleanup materials as hazardous waste.[6]Follow facility-specific spill response and waste disposal protocols.
Unused/Expired Product Bulk or residual this compound.Turn in to a pharmaceutical returns vendor or dispose of as hazardous chemical waste.[6]DEA regulations apply if the substance is controlled; however, Taniborbactam is not currently listed as a controlled substance.[2]
Contaminated Materials Personal Protective Equipment (PPE), vials, syringes.Segregate into appropriate waste streams (e.g., trace chemotherapy waste, sharps).[6]Follow guidelines for managing waste contaminated with hazardous drugs.[6]

Experimental Protocols for Waste Management

Currently, there are no specific, publicly available experimental protocols for the degradation or neutralization of this compound for disposal purposes. As a boronic acid-containing compound, its reactivity and potential environmental impact warrant a cautious approach. Therefore, chemical treatment by laboratory personnel is not recommended without validated procedures. The standard and required protocol is to dispose of the compound through a licensed hazardous waste management vendor.

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of this compound in a laboratory setting. This process ensures that all critical decision points are addressed, leading to a safe and compliant disposal outcome.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation cluster_3 Step 3: Containerization & Labeling cluster_4 Step 4: Storage cluster_5 Step 5: Disposal start Unused Product, Contaminated Labware, or Spill Debris char Consult SDS and Institutional Guidelines. Is the waste considered hazardous? start->char seg_haz Segregate as Hazardous Pharmaceutical Waste char->seg_haz Yes seg_non_haz Segregate as Non-Hazardous Pharmaceutical Waste char->seg_non_haz No cont_haz Use designated, sealed, and clearly labeled hazardous waste container. seg_haz->cont_haz cont_non_haz Use designated, sealed, and clearly labeled non-hazardous waste container. seg_non_haz->cont_non_haz store Store in designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with facility procedures. cont_haz->store cont_non_haz->store dispose Arrange for pickup by licensed hazardous waste vendor for incineration. store->dispose

This compound Disposal Workflow

General Recommendations

  • Consult the Safety Data Sheet (SDS): Although a specific disposal section may be absent, the SDS for this compound will contain valuable information on its physical and chemical properties, hazards, and necessary personal protective equipment (PPE).

  • Do Not Dispose Down the Drain: As with most pharmaceuticals, this compound should not be disposed of in the sewer system to prevent aquatic toxicity and the potential for contributing to antimicrobial resistance.[3]

  • Segregate Waste Streams: Properly segregate waste to distinguish between hazardous and non-hazardous materials.[1] Contaminated items such as gloves, vials, and syringes should be disposed of in appropriately labeled containers.[1][6]

  • Use a Licensed Waste Hauler: The ultimate disposal of this compound waste should be handled by a licensed and reputable hazardous waste management company that can provide a certificate of destruction.

  • Community Take-Back Programs: For small quantities, community pharmaceutical take-back programs may be an option, although these are primarily designed for household medical waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taniborbactam hydrochloride
Reactant of Route 2
Taniborbactam hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.